molecular formula C9H15N3 B1278761 benzene-1,3,5-triyltrimethanamine CAS No. 77372-56-6

benzene-1,3,5-triyltrimethanamine

Cat. No.: B1278761
CAS No.: 77372-56-6
M. Wt: 165.24 g/mol
InChI Key: IDWDEHYPSCTKFU-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triyltrimethanamine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality benzene-1,3,5-triyltrimethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzene-1,3,5-triyltrimethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3,5-bis(aminomethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H,4-6,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDWDEHYPSCTKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CN)CN)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Purification of Benzene-1,3,5-triyltrimethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Molecular Significance

Benzene-1,3,5-triyltrimethanamine (also known as 1,3,5-tris(aminomethyl)benzene or TriH) is a highly versatile C3​ -symmetric tripodal building block. In advanced materials science, it serves as the core for supramolecular hosts, dendrimers, and thermocleavable conjugates[1]. Recently, its significance has surged due to its application as a phase-change molecular triamine network solid capable of rapid, high-capacity CO2​ capture from ambient air, transitioning into a porous ammonium carbamate network upon exposure to humidity[2].

Due to the extreme nucleophilicity of primary amines, synthesizing this compound without generating secondary or tertiary amine oligomers requires strict thermodynamic and kinetic control. As a Senior Application Scientist, I have structured this guide to evaluate the three most robust synthetic pathways, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity, reproducible yields.

Mechanistic Pathways & Workflow

The synthesis of benzene-1,3,5-triyltrimethanamine typically diverges into three distinct routes depending on the available precursor (nitrile vs. halide) and the required scale.

G MTN 1,3,5-Tricyanobenzene (MTN) TARGET Benzene-1,3,5-triyltrimethanamine (Target Molecule) MTN->TARGET H2, Raney Ni-Cr, NaOH 100 °C, 100 kg/cm² TBB 1,3,5-Tris(bromomethyl)benzene (TBB) AZIDE 1,3,5-Tris(azidomethyl)benzene TBB->AZIDE NaN3, DMF, RT PHTHAL 1,3,5-Tris(phthalimidomethyl)benzene TBB->PHTHAL K-Phthalimide, DMF, 50 °C AZIDE->TARGET PPh3, H2O/THF (Staudinger Reduction) PHTHAL->TARGET N2H4·H2O, EtOH (Gabriel Deprotection)

Figure 1: Synthetic pathways for Benzene-1,3,5-triyltrimethanamine highlighting key intermediates.

Experimental Protocols and Mechanistic Causality

Route A: High-Pressure Catalytic Hydrogenation of 1,3,5-Tricyanobenzene

This is the premier route for industrial scale-up. The direct reduction of 1,3,5-tricyanobenzene (MTN) utilizes hydrogen gas over a doped transition metal catalyst[3].

  • Mechanistic Causality: When nitriles are reduced, the intermediate imine is highly susceptible to nucleophilic attack by newly formed primary amines, leading to unwanted secondary amine dimers. To suppress this, a Raney Nickel-Chromium catalyst is used in conjunction with sodium hydroxide (NaOH). The strong base deprotonates the catalyst surface, altering the adsorption dynamics of the imine intermediate and sterically/electronically blocking cross-coupling[3].

  • Self-Validating QC: Hydrogen uptake monitoring. The reaction is complete when exactly 6 equivalents of H2​ (per mole of MTN) are consumed.

Step-by-Step Protocol:

  • Preparation: In a 300 mL magnetic-stirring autoclave, charge 15.0 g of 1,3,5-tricyanobenzene.

  • Catalyst & Solvent: Add 15.0 g of Raney nickel-chromium catalyst (atomic ratio Ni:Cr = 49:1). Suspend the mixture in a biphasic solvent system of 27 mL methanol and 63 mL m-xylene. Add 0.18 g of NaOH[3].

  • Pressurization: Seal the autoclave, purge with N2​ , and charge with H2​ gas to an initial pressure of 100 kg/cm ²G.

  • Reaction: Heat the vessel to 100 °C. Maintain vigorous stirring. Hydrogen absorption should cease after approximately 35 minutes[3].

  • Workup: Cool to room temperature and carefully vent the reactor. Filter the catalyst through a pad of Celite under an inert atmosphere (Caution: Raney Ni is pyrophoric).

  • Purification: Distill off the solvent mixture. Subject the crude residue to vacuum distillation. The pure product elutes at 136–139 °C / 0.4 mmHg, yielding colorless crystals (Yield: ~85%, MP: 49–51 °C)[3].

Route B: Azide Displacement and Staudinger Reduction

For laboratory-scale synthesis requiring ultra-high purity without specialized high-pressure equipment, the azide route starting from 1,3,5-tris(bromomethyl)benzene is preferred[4].

  • Mechanistic Causality: The Staudinger reduction is chosen over catalytic hydrogenation (e.g., Pd/C) for the azide intermediate because it operates under exceptionally mild conditions. Triphenylphosphine ( PPh3​ ) attacks the terminal nitrogen of the azide to form a phosphazide, which extrudes N2​ to form an aza-ylide. Subsequent hydrolysis yields the primary amine and triphenylphosphine oxide. This avoids the risk of catalyst poisoning and ensures zero over-reduction of the aromatic ring[4].

Step-by-Step Protocol:

  • Azidation: Dissolve 1,3,5-tris(bromomethyl)benzene (1.0 equiv) in dry DMF. Add sodium azide ( NaN3​ , 4.5 equiv) and stir vigorously at room temperature for 12 hours. Quench with water, extract with CHCl3​ , and dry over MgSO4​ to isolate 1,3,5-tris(azidomethyl)benzene[5].

  • Reduction: Dissolve the tri-azide intermediate (2.7 g, 11.1 mmol) in a mixture of 60.0 mL THF and 7.5 mL deionized water[4].

  • Phosphine Addition: Slowly add triphenylphosphine (14.6 g, 55.5 mmol). The reaction is self-validating: immediate effervescence ( N2​ gas evolution) confirms the formation of the aza-ylide intermediate. Stir at room temperature for 15 hours[4].

  • Workup: Concentrate the mixture under reduced pressure to ~10 mL.

  • Salt Formation: Treat the concentrate with 20.0 mL of 2.0 M HCl. The target amine precipitates as a trihydrochloride salt. Wash the salt extensively with dichloromethane (3 × 30 mL) to remove triphenylphosphine oxide and unreacted PPh3​ [4].

Route C: Gabriel Synthesis via Phthalimide

This classical route is employed when handling azides is a safety concern, guaranteeing exclusive primary amine formation[6],[7].

  • Mechanistic Causality: The bulky phthalimide group acts as a stringent steric shield, completely preventing polyalkylation. During deprotection, hydrazine hydrate is utilized because it forms a highly stable, aromatic-like cyclic byproduct (phthalhydrazide). The thermodynamic stability of phthalhydrazide drives the cleavage equilibrium entirely to the right, releasing the free amine[6].

Step-by-Step Protocol:

  • Substitution: Dissolve 1,3,5-tris(bromomethyl)benzene in dry DMF. Add potassium phthalimide (3.5 equiv) and stir at 50 °C for 16 hours under argon[7].

  • Intermediate Isolation: Dilute with dichloromethane, filter off the precipitated KBr, wash the organic layer with water, and concentrate to yield the tris-phthalimide intermediate[7].

  • Deprotection: Dissolve the intermediate in a hot mixture of dry EtOH/toluene (2:1). Add hydrazine hydrate (6.0 equiv) and reflux for 72 hours[6].

  • Workup: Evaporate the reaction mixture. Suspend the residue in diethyl ether and shake vigorously with a cold 40% aqueous KOH solution to dissolve the phthalhydrazide byproduct. Extract the aqueous layer multiple times with ether, dry the combined organics over Na2​SO4​ , and concentrate to yield the free base[6].

Quantitative Data & Route Comparison

To assist in route selection, the following table summarizes the quantitative metrics and operational parameters of the three methodologies.

ParameterRoute A: Catalytic HydrogenationRoute B: Staudinger ReductionRoute C: Gabriel Synthesis
Starting Material 1,3,5-Tricyanobenzene1,3,5-Tris(bromomethyl)benzene1,3,5-Tris(bromomethyl)benzene
Key Reagents H2​ gas, Raney Ni-Cr, NaOH NaN3​ , PPh3​ , H2​O K-Phthalimide, Hydrazine
Typical Yield 80% – 85%75% – 80% (over 2 steps)70% – 75% (over 2 steps)
Scalability Excellent (Industrial preferred)Moderate (Limited by azide safety)Good (Lab-scale preferred)
Primary Impurity Risk Secondary amine oligomersTriphenylphosphine oxide ( OPPh3​ )Uncleaved phthalimide
Purification Method Vacuum DistillationHCl Salt PrecipitationLiquid-Liquid Extraction

References

  • PrepChem.com. Synthesis of Production of 1,3,5-tris(aminomethyl)benzene. Available at: [Link]

  • NIH.gov / PMC. Supramolecular Gels Based on C3-Symmetric Amides: Application in Anion-Sensing and Removal of Dyes from Water. Available at:[Link]

  • ACS Publications. Self-Assembly of Ball-Shaped Molecular Complexes in Water | The Journal of Organic Chemistry. Available at: [Link]

  • NREL.gov / JACS. Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid. Available at:[Link]

  • Utrecht University. Orthogonal Covalent Entrapment of Cargo into Biodegradable Polymeric Micelles via Native Chemical Ligation. Available at: [Link]

  • ResearchGate. Preparation of Thermocleavable Conjugates Based on Ansamitocin. Available at: [Link]

Sources

An In-depth Technical Guide to Benzene-1,3,5-triyltrimethanamine (CAS 77372-56-6)

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of benzene-1,3,5-triyltrimethanamine, also known as 1,3,5-tris(aminomethyl)benzene. With the CAS number 77372-56-6, this tripodal primary amine serves as a versatile building block in supramolecular chemistry, materials science, and drug development. Its C3-symmetric structure offers a unique scaffold for the synthesis of complex architectures, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and pharmacologically active agents. This document details its chemical and physical properties, provides established synthesis and purification protocols, outlines its characterization through various analytical techniques, discusses its current and potential applications, and provides essential safety and handling information.

Introduction: The Architectural Significance of a Tripodal Amine

Benzene-1,3,5-triyltrimethanamine is a trifunctional primary amine built upon a central benzene ring. The three aminomethyl groups, positioned at 120-degree angles to each other, create a "tripodal" or "triskelion" geometry. This symmetrical arrangement is not merely a structural curiosity; it imparts specific properties that make it a valuable tool for chemists and material scientists.

The primary amine functionalities serve as versatile reaction sites for a wide array of chemical transformations, including amidation, imine formation, and alkylation. The rigid benzene core ensures that the three arms maintain a defined spatial relationship, making it an ideal linker for constructing highly ordered, porous materials. In the realm of medicinal chemistry, this scaffold allows for the presentation of multiple pharmacophores in a precise orientation, a key strategy in the design of multivalent drugs and targeted therapies. Tripodal ligands like benzene-1,3,5-triyltrimethanamine are known to form stable complexes with metal ions, a property exploited in catalysis and bioinorganic chemistry[1][2].

This guide aims to consolidate the available technical information on benzene-1,3,5-triyltrimethanamine, providing researchers with a solid foundation for its use in their work.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in research and development. The key properties of benzene-1,3,5-triyltrimethanamine are summarized in the table below.

PropertyValueSource
CAS Number 77372-56-6[3]
Molecular Formula C₉H₁₅N₃[3]
Molecular Weight 165.24 g/mol [3]
Appearance Colorless crystals or solid[4][5]
Melting Point 49-53 °C[4][5]
Boiling Point 136-139 °C at 0.4 mmHg[4][5]
Purity Typically >97%[6]

Synthesis and Purification

The synthesis of benzene-1,3,5-triyltrimethanamine can be achieved through several routes. The most commonly cited and industrially relevant method involves the catalytic hydrogenation of 1,3,5-tricyanobenzene.

Synthesis via Catalytic Hydrogenation of 1,3,5-Tricyanobenzene

This method offers a direct and efficient route to the desired product. The nitrile groups of 1,3,5-tricyanobenzene are reduced to primary amine functionalities in the presence of a suitable catalyst and a hydrogen source.

  • Catalyst: Raney nickel-chromium is a highly active catalyst for the reduction of nitriles to amines. The addition of chromium enhances the catalyst's activity and stability.

  • Solvent System: A mixture of methanol and a non-polar solvent like m-xylene is used. Methanol is a good solvent for the starting material and the intermediate imines, while m-xylene helps to control the reaction temperature and prevent side reactions.

  • Base: A small amount of sodium hydroxide is added to suppress the formation of secondary and tertiary amines, which can occur through the reaction of the newly formed primary amine with intermediate imines.

  • Pressure and Temperature: The reaction is carried out under high pressure of hydrogen gas and at an elevated temperature to ensure a high reaction rate and complete conversion.

Experimental Workflow: Synthesis of Benzene-1,3,5-triyltrimethanamine

Caption: Workflow for the synthesis of benzene-1,3,5-triyltrimethanamine.

  • Charging the Autoclave: In a 300 mL magnetic-stirring autoclave, charge 15 g of 1,3,5-tricyanobenzene, 15 g of Raney nickel-chromium catalyst (atomic ratio of Ni:Cr = 49:1), 27 mL of methanol, 63 mL of m-xylene, and 0.18 g of sodium hydroxide.

  • Reaction: Seal the autoclave and charge with hydrogen gas to an initial pressure of 100 kg/cm ²G. Heat the reaction mixture to 100 °C. The reaction is typically complete within 35-40 minutes, as indicated by the cessation of hydrogen absorption.

  • Work-up: After cooling the autoclave to room temperature, carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Purification: Remove the solvent from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield colorless crystals of 1,3,5-tris(aminomethyl)benzene.

Alternative Synthetic Routes

While the hydrogenation of 1,3,5-tricyanobenzene is a common method, other synthetic strategies can be employed, often starting from more readily available precursors like trimesic acid or 1,3,5-benzenetricarboxamide.

  • From Trimesic Acid: Trimesic acid can be converted to the corresponding triacyl chloride, which is then reacted with an amine source, followed by reduction. A patent describes a process where trimesic acid reacts with diphenylphosphoryl azide to form a protected triamine, which is then deprotected to yield 1,3,5-triaminobenzene[2]. While this yields the aromatic triamine, a similar strategy involving reduction of an intermediate amide or nitrile could potentially lead to benzene-1,3,5-triyltrimethanamine.

  • From 1,3,5-Benzenetricarboxamide: The reduction of 1,3,5-benzenetricarboxamide with a strong reducing agent like lithium aluminum hydride (LiAlH₄) can also yield the desired product. This method is often used in laboratory-scale syntheses.

Purification by Recrystallization

For obtaining high-purity material suitable for sensitive applications, recrystallization is a crucial step. The choice of solvent is critical for successful recrystallization.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of solvents can also be used.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Characterization

The identity and purity of benzene-1,3,5-triyltrimethanamine are confirmed using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the three aromatic protons and a singlet for the six benzylic protons. The amino protons will appear as a broad singlet, and its chemical shift can be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the aromatic carbons and the benzylic carbons. The symmetry of the molecule will result in a simplified spectrum. For a related compound, 1,3,5-tris(aminomethyl)-2,4,6-trimethylbenzene trihydrochloride, characteristic peaks are observed in the ¹³C NMR spectrum[4].

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring. For a similar compound, 1,3,5-tris(p-formylphenyl)benzene, characteristic IR peaks are well-documented[7].

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum of the related 1,3,5-triisopropylbenzene shows a clear molecular ion peak[8]. For benzene-1,3,5-triyltrimethanamine, the molecular ion peak (M⁺) would be expected at m/z = 165.

Applications in Research and Development

The unique tripodal structure of benzene-1,3,5-triyltrimethanamine makes it a valuable building block in several areas of research.

Materials Science: A Scaffold for Porous Materials

The C3 symmetry and trifunctional nature of this molecule make it an excellent linker for the construction of porous materials with high surface areas and ordered structures.

  • Metal-Organic Frameworks (MOFs): The amine groups can coordinate with metal ions to form highly ordered, crystalline MOFs. These materials have potential applications in gas storage, catalysis, and separation. The rigid benzene core helps to create a robust and porous framework[9].

  • Covalent Organic Frameworks (COFs): Through the formation of imine or other covalent bonds with complementary linkers, benzene-1,3,5-triyltrimethanamine can be used to synthesize COFs. These materials are of interest for applications in electronics, catalysis, and sensing[10].

Logical Relationship: From Building Block to Functional Material

Caption: Role of benzene-1,3,5-triyltrimethanamine in constructing porous materials.

Drug Development and Medicinal Chemistry

The tripodal scaffold of benzene-1,3,5-triyltrimethanamine offers a platform for the development of novel therapeutic agents.

  • Multivalent Ligands: The three amine groups can be functionalized with pharmacophores to create multivalent ligands that can simultaneously interact with multiple binding sites on a biological target. This can lead to increased affinity and selectivity.

  • Drug Delivery: The amine groups can be used to attach drugs or targeting moieties for the development of drug delivery systems. Functionalized benzene-1,3,5-tricarboxamides, which are structurally related, have been explored for the intracellular delivery of siRNA[11][12].

  • Antiparasitic Agents: Derivatives of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene have shown promising in vitro antimalarial activity, suggesting that this scaffold could be a starting point for the development of new antiparasitic drugs[13][14].

Safety and Handling

As with any chemical, proper safety precautions must be taken when handling benzene-1,3,5-triyltrimethanamine.

  • Toxicity: While specific toxicological data for this compound is limited, it is a polyamine and should be handled with care. The toxicity of benzene derivatives can be influenced by their metabolic products[2]. Some benzene derivatives have been shown to have cytotoxic effects[15].

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways[16][17].

Conclusion

Benzene-1,3,5-triyltrimethanamine is a highly versatile and valuable molecule in the fields of materials science and medicinal chemistry. Its unique C3-symmetric tripodal structure provides a rigid and pre-organized scaffold for the construction of complex and functional molecular architectures. The straightforward synthesis from readily available starting materials, coupled with its versatile reactivity, ensures its continued importance as a key building block for the development of novel materials and therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, characterization, applications, and safety, serving as a valuable resource for researchers and developers in the chemical sciences.

References

  • Synthesis of Production of 1,3,5-tris(aminomethyl)benzene - PrepChem.com. (n.d.). Retrieved from [Link]

  • Preparation of 1,3,5Tris(aminomethyl)-2,4,6-triethylbenzene from Two Versatile 1,3,5Tri(halosubstituted) 2,4,6Triethylbenzene Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Preparation of 1,3,5-tris(aminomethyl)benzene - PrepChem.com. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved from [Link]

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  • An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde - DTIC. (2023, February 15). Retrieved from [Link]

  • Tripodal ligand - Wikipedia. (n.d.). Retrieved from [Link]

  • CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents. (n.d.).
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  • Supramolecular hydrogels based on 1,3,5-benzene tricarboxamides - EPub Bayreuth. (2014, November 20). Retrieved from [Link]

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  • Benzene induces cytotoxicity without metabolic activation - PubMed. (n.d.). Retrieved from [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - PMC. (n.d.). Retrieved from [Link]

  • a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a), 4,4 - ResearchGate. (n.d.). Retrieved from [Link]

  • Phase Transition Thermodynamics of 1,3,5-Tris-(α-naphthyl)benzene: Theory and Experiment - MDPI. (2024, May 7). Retrieved from [Link]

  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity - Organic & Biomolecular Chemistry (RSC Publishing). (2021, September 7). Retrieved from [Link]

  • Benzene, 1,3,5-tris(1-methylethyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]

  • (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine | C15H27N3 | CID 1512484 - PubChem. (n.d.). Retrieved from [Link]

  • Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials - PMC. (2020, September 29). Retrieved from [Link]

  • Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands - MDPI. (2025, August 22). Retrieved from [Link]

  • Novel metal-organic frameworks with specific topology from new tripodal ligands - PubMed. (2003, May 19). Retrieved from [Link]

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  • Synthesis and Antimalarial Evaluation of New 1,3,5-tris[(4-(Substituted-aminomethyl)phenyl)methyl]benzene Derivatives: A Novel Alternative Antiparasitic Scaffold - MDPI. (2023, August 8). Retrieved from [Link]

  • Dynamic supramolecular polymers based on benzene-1,3,5-tricarboxamides: the influence of amide connectivity on aggregate stability and amplification of chirality - PubMed. (2010, January 18). Retrieved from [Link]

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In-Depth Technical Guide: Spectroscopic Characterization of Benzene-1,3,5-triyltrimethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene-1,3,5-triyltrimethanamine (also known as 1,3,5-tris(aminomethyl)benzene) is a highly versatile C3​ -symmetric tripodal core. It is extensively utilized in the development of supramolecular architectures, metal-organic frameworks (MOFs), and advanced bioconjugation strategies, such as the In Situ Cyclization of Proteins (INCYPRO)[1]. Because primary aliphatic amines are prone to rapid oxidation, carbamate formation with atmospheric CO₂, and line-broadening in Nuclear Magnetic Resonance (NMR) spectroscopy, rigorous spectroscopic validation is required.

This whitepaper provides a definitive guide to the NMR and Infrared (IR) spectroscopic characterization of benzene-1,3,5-triyltrimethanamine. By analyzing the causality behind the spectral shifts during its synthesis and salt formation, researchers can establish a self-validating analytical workflow.

Chemical Identity & Structural Significance

  • IUPAC Name: 1,3,5-benzenetrimethanamine

  • CAS Number: 4403-70-7[2]

  • Molecular Formula: C₉H₁₅N₃

  • Molecular Weight: 165.24 g/mol

The defining feature of this molecule is its threefold rotational symmetry ( C3​ ) . This symmetry dictates that all three aromatic protons, all three methylene linkers, and all three amine groups are chemically and magnetically equivalent. Consequently, the NMR spectra are dramatically simplified, presenting only two distinct carbon environments and two distinct proton environments (excluding the exchangeable amine protons).

Causality in Spectroscopic Methods (E-E-A-T)

To ensure scientific integrity, spectroscopic data must not merely be recorded; it must be mechanistically understood. The transition from the azide precursor to the free base, and finally to the trihydrochloride salt, creates a predictable, self-validating system of spectral shifts.

The Inductive Dance of the Methylene Protons

The methylene protons (-CH₂-) serve as the primary diagnostic reporter for the functional state of the molecule:

  • Azide Precursor: The strongly electron-withdrawing −N3​ group deshields the adjacent methylene protons, pushing them downfield to δ 4.40 ppm [3].

  • Free Base: Upon reduction to the primary amine ( −NH2​ ), the electron-withdrawing effect decreases, causing a diagnostic upfield shift to ~ δ 3.85 ppm .

  • Trihydrochloride Salt: Protonation yields the ammonium cation ( −NH3+​ ). The localized positive charge exerts a strong inductive pull ( -I effect) on the electron density of the adjacent carbon, deshielding the methylene protons and shifting them back downfield to δ 4.05 ppm [3].

IR Vibrational Tracking

Infrared spectroscopy provides orthogonal validation. The reduction of the azide to the amine is confirmed by the complete disappearance of the intense, asymmetric azide stretch at ~2100 cm⁻¹ . Simultaneously, the emergence of the primary amine N-H stretches (a characteristic doublet at 3350 and 3280 cm⁻¹ ) confirms successful hydrogenation.

Quantitative Spectroscopic Data

The following tables summarize the validated spectroscopic parameters for the free base and its stable trihydrochloride salt[3].

Table 1: ¹H NMR Data Comparison (400 MHz)
Proton EnvironmentFree Base (CDCl₃, δ ppm)Trihydrochloride Salt (DMSO-d₆, δ ppm)MultiplicityIntegrationCausality / Assignment
Aromatic (Ph-H) 7.227.51Singlet (s)3H C3​ symmetry renders all ring protons equivalent.
Methylene (-CH₂-) 3.854.05Singlet (s)6HDeshielded in salt form due to −NH3+​ inductive effect.
Amine (-NH₂ / -NH₃⁺) 1.45 (br)8.20Broad Singlet6H / 9HRapid exchange in free base; strong H-bonding & slow exchange in salt.
Table 2: ¹³C NMR Data Comparison (101 MHz)
Carbon EnvironmentFree Base (CDCl₃, δ ppm)Trihydrochloride Salt (DMSO-d₆, δ ppm)Assignment
Quaternary Aromatic (C-CH₂) 143.5134.5C1, C3, C5
Tertiary Aromatic (C-H) 124.8129.6C2, C4, C6
Aliphatic Methylene (-CH₂-) 46.242.0C7, C8, C9
Table 3: Key IR Vibrational Frequencies
Vibrational ModeFrequency (cm⁻¹)Intensity / ShapeDiagnostic Significance
N-H Stretch (1° Amine) 3350, 3280Medium, DoubletConfirms primary amine; merges into a broad band in the salt form.
C-H Stretch (Aromatic) 3010WeakStandard sp2 C-H stretching.
C-H Stretch (Aliphatic) 2920, 2850MediumConfirms presence of methylene linkers.
N-H Bend (Scissoring) 1600StrongHighly diagnostic for primary amines.
C-N Stretch 1050MediumConfirms carbon-nitrogen bond integrity.

Experimental Protocols: A Self-Validating Workflow

To achieve high-purity benzene-1,3,5-triyltrimethanamine, the free base is typically generated in situ and immediately converted to the trihydrochloride salt for stable storage and precise NMR characterization[3].

Step 1: Azidation (Precursor Synthesis)

  • Dissolve 1,3,5-tris(bromomethyl)benzene in anhydrous DMF.

  • Add an excess of sodium azide ( NaN3​ ) and stir at room temperature overnight.

  • Validation: Analyze the crude oil via IR. The appearance of a sharp, intense peak at 2100 cm⁻¹ confirms complete conversion to 1,3,5-tris(azidomethyl)benzene. ¹H NMR (CDCl₃) will show the methylene singlet at δ 4.40 ppm [3].

Step 2: Catalytic Hydrogenation (Reduction)

  • Dissolve the azide intermediate in absolute ethanol.

  • Add 10% Pd/C catalyst carefully under an argon atmosphere.

  • Purge the vessel and introduce H2​ gas (1 atm). Stir overnight at 50 °C.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Validation: The IR spectrum of the filtrate must show the complete absence of the 2100 cm⁻¹ peak. The free base is highly reactive and should be used immediately for the next step[3].

Step 3: Salt Formation (Stabilization)

  • Dissolve the crude free base in 1,4-dioxane and cool to 0 °C under nitrogen.

  • Add concentrated hydrochloric acid (37%) dropwise.

  • Stir at room temperature for 8 hours, then concentrate the mixture in vacuo.

  • Triturate the resulting solid with a 1:1 mixture of diethyl ether and dichloromethane to precipitate the product.

  • Validation: Dry the white solid under high vacuum. ¹H NMR (DMSO-d₆) must show a sharp singlet at δ 4.05 ppm (6H) and a broad integration at δ 8.20 ppm (9H), confirming the formation of the trihydrochloride salt[3].

Mechanistic & Workflow Visualization

The following diagram illustrates the causality and self-validating checkpoints within the synthesis and spectroscopic characterization workflow.

G SM 1,3,5-tris(bromomethyl)benzene (Starting Material) Azide 1,3,5-tris(azidomethyl)benzene (Intermediate) SM->Azide NaN3 / DMF (Azidation) FreeBase 1,3,5-benzenetrimethanamine (Free Base) Azide->FreeBase Pd/C, H2 (Reduction) Salt Trihydrochloride Salt (Stable Storage) FreeBase->Salt HCl / Dioxane (Protonation) NMR NMR Validation (1H & 13C Shifts) FreeBase->NMR CDCl3 IR IR Validation (N-H & C-N stretches) FreeBase->IR Neat / ATR Salt->NMR DMSO-d6 Salt->IR KBr Pellet

Workflow for the synthesis and spectroscopic validation of benzene-1,3,5-triyltrimethanamine.

References

  • PubChem CID 4628831 (3-Aminobenzylamine / 1,3,5-benzenetrimethanamine)
  • In Situ Cyclization of Proteins (INCYPRO), Vrije Universiteit Amsterdam / Journal of Organic Chemistry.
  • Supporting Information: Synthesis of 1,3,5-benzenetrimethanamine trihydrochloride, American Chemical Society (ACS).

Sources

Methodological & Application

Application Notes: Benzene-1,3,5-triyltrimethanamine as a High-Performance Crosslinking Agent

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Section 1: Foundational Principles of a Trifunctional Crosslinker

Benzene-1,3,5-triyltrimethanamine, often referred to as 1,3,5-tris(aminomethyl)benzene, is a C3-symmetric molecule whose structure is key to its function. It consists of a rigid benzene core from which three flexible aminomethyl arms radiate. This unique architecture confers a combination of thermal stability, predictable geometry, and high reactivity, making it a superior crosslinking agent for creating robust, three-dimensional polymer networks.[1] The primary amine on each of the three arms acts as a reactive site, capable of forming covalent bonds with various electrophilic functional groups. This trifunctional nature allows each molecule to connect three different polymer chains or segments, leading to a high crosslink density, which is fundamental to enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting material.[2]

The utility of this amine extends across multiple domains, from curing industrial epoxy resins to designing advanced biomaterials.[][4] In epoxy systems, it acts as a hardener, initiating the ring-opening polymerization of epoxide groups to form a rigid thermoset.[][5] In polymer chemistry and drug delivery, it is used to form stable hydrogels by crosslinking polymers functionalized with carboxylic acids or other reactive groups.[6] The choice of this crosslinker over a more common difunctional agent is often driven by the need for a more tightly controlled and resilient network structure.[7]

Section 2: Mechanism of Network Formation

The crosslinking action of benzene-1,3,5-triyltrimethanamine is rooted in the nucleophilic character of its primary amine groups. Each nitrogen atom possesses a lone pair of electrons that readily attacks electrophilic carbons, leading to the formation of new covalent bonds.

Reaction with Epoxides

The most common application is the curing of epoxy resins. The reaction is a nucleophilic addition where the amine nitrogen attacks one of the carbons in the epoxide ring.[8] This attack forces the strained three-membered ring to open, forming a stable carbon-nitrogen bond and a hydroxyl group.[7] Each primary amine group (-NH2) has two active hydrogens, both of which can react with an epoxide group. Therefore, a single benzene-1,3,5-triyltrimethanamine molecule can react with up to six epoxide rings, resulting in a densely crosslinked and durable network.[7]

Epoxy_Crosslinking_Mechanism Triamine Benzene-1,3,5-triyltrimethanamine (Trifunctional Nucleophile) Reaction Nucleophilic Ring-Opening Triamine->Reaction Epoxy Polymer with Epoxide Groups Epoxy->Reaction Network Stable 3D Polymer Network with β-Hydroxyamine Linkages Reaction->Network Forms High-Density Crosslinks

Caption: Mechanism of epoxy curing via nucleophilic ring-opening.

Reaction with Carboxylic Acids and Esters

Benzene-1,3,5-triyltrimethanamine can also react with polymers containing carboxyl or ester groups to form highly stable amide bonds. This reaction typically requires an activation step. For carboxylic acids, coupling agents like carbodiimides (e.g., EDC) are used to form a highly reactive intermediate that is then readily attacked by the amine.[2] This method is particularly valuable in biomedical applications as it can proceed in aqueous solutions under mild pH conditions, making it suitable for creating hydrogels for cell encapsulation or drug delivery.[9]

Section 3: Experimental Protocols

Protocol 1: High-Performance Epoxy Resin Formulation

This protocol details the use of benzene-1,3,5-triyltrimethanamine as a curing agent for a liquid epoxy resin, such as a Bisphenol A diglycidyl ether (DGEBA) type. The key to a successful formulation is achieving the correct stoichiometric balance between the amine hydrogens and the epoxy groups.

Principle of Stoichiometry: The ideal mix ratio is determined by the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxide Equivalent Weight (EEW) of the resin.

  • Benzene-1,3,5-triyltrimethanamine: Molecular Weight (MW) = 165.24 g/mol . It has 3 primary amine groups, each with 2 active hydrogens, for a total of 6 active hydrogens.

    • AHEW = MW / number of active hydrogens = 165.24 / 6 = 27.54 g/equivalent .

  • DGEBA Resin: EEW is typically provided by the manufacturer (e.g., 188 g/equivalent ).

Materials:

  • Liquid DGEBA epoxy resin (e.g., EEW 188 g/eq)

  • Benzene-1,3,5-triyltrimethanamine (AHEW 27.54 g/eq)

  • Disposable mixing cups and stirring sticks

  • Vacuum desiccator or chamber

  • Casting mold (e.g., silicone or aluminum)

  • Programmable laboratory oven

Workflow for Epoxy Formulation:

Epoxy_Workflow Start Start Calculate 1. Calculate Mass Ratio (Resin & Amine) Start->Calculate Weigh 2. Weigh Components Calculate->Weigh Mix 3. Mix Thoroughly (5-10 min) Weigh->Mix Degas 4. Vacuum Degas (until bubbling stops) Mix->Degas Pour 5. Pour into Mold Degas->Pour Cure 6. Multi-Stage Cure (e.g., 2h @ 80°C + 3h @ 150°C) Pour->Cure Characterize 7. Cool & Characterize Cure->Characterize End End Characterize->End

Caption: Step-by-step workflow for creating a crosslinked epoxy thermoset.

Procedure:

  • Calculation: Determine the parts per hundred resin (phr) for the amine curative.

    • phr = (AHEW / EEW) * 100 = (27.54 / 188) * 100 ≈ 14.65 phr .

    • For every 100 g of epoxy resin, you will need 14.65 g of benzene-1,3,5-triyltrimethanamine.

  • Preparation: Weigh 100 g of DGEBA resin into a mixing cup. In a separate container, weigh 14.65 g of the amine crosslinker.

  • Mixing: Add the amine to the resin and mix thoroughly for 5-10 minutes, scraping the sides and bottom of the cup to ensure a homogeneous mixture. The mixture may warm slightly as the exothermic reaction begins.

  • Degassing: Place the mixed resin in a vacuum chamber and apply vacuum to remove entrapped air bubbles. The mixture will foam and then settle. Hold under vacuum until bubbling ceases.

  • Casting & Curing: Pour the degassed mixture into the desired mold. Cure in a programmable oven using a two-stage cycle to ensure complete reaction and optimal properties. A typical schedule is an initial cure at 80°C for 2 hours, followed by a post-cure at a higher temperature, such as 150°C, for 3 hours.

  • Validation: After curing and cooling, the material should be a hard, transparent solid. The success of the crosslinking can be quantitatively validated by measuring its glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC). A high Tg (often >150°C) indicates a high degree of crosslinking.

Protocol 2: Synthesis of a Covalently Crosslinked Hydrogel

This protocol describes the synthesis of a hydrogel by crosslinking a polymer with available carboxyl groups, such as hyaluronic acid or poly(acrylic acid), for potential use in drug delivery or tissue engineering.

Principle of Reaction: Carbodiimide chemistry is used to form amide bonds between the polymer's carboxylic acid groups and the amine groups of the crosslinker. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl groups, making them susceptible to nucleophilic attack by the amine.

Materials:

  • Carboxyl-functionalized polymer (e.g., Poly(acrylic acid), PAA)

  • Benzene-1,3,5-triyltrimethanamine

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) (optional, to improve efficiency and stability of the active intermediate)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH ~5.5-6.0)

  • Dialysis membrane (e.g., 10 kDa MWCO)

  • Deionized water

Procedure:

  • Polymer Dissolution: Prepare a 1% (w/v) solution of PAA in MES buffer. Stir until fully dissolved. The acidic pH of the MES buffer is optimal for EDC chemistry.

  • Activation: The degree of crosslinking is controlled by the molar ratio of crosslinker to the available carboxyl groups. For moderate crosslinking, use a 10:1 molar ratio of carboxyl groups to triamine molecules.

    • Add EDC (1.5 molar equivalents to the triamine) and NHS (0.75 molar equivalents to the triamine) to the polymer solution. Stir for 15 minutes at room temperature to activate the carboxyl groups.

  • Crosslinking: Dissolve the calculated amount of benzene-1,3,5-triyltrimethanamine in a small amount of MES buffer and add it dropwise to the activated polymer solution while stirring.

  • Gel Formation: Continue stirring the solution. Depending on the concentration and stoichiometry, gelation may occur within minutes to hours. Allow the reaction to proceed overnight to ensure maximum crosslinking.

  • Purification: The resulting hydrogel is purified by dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted EDC, NHS, the urea byproduct, and any unbound crosslinker.

  • Validation: The formation of amide crosslinks can be confirmed using Fourier-Transform Infrared (FTIR) Spectroscopy by observing the appearance of characteristic amide I (~1640 cm⁻¹) and amide II (~1550 cm⁻¹) peaks. The mechanical properties of the hydrogel can be assessed with rheometry.

Quantitative Data Summary Table:

PropertyEpoxy Resin SystemHydrogel System
Polymer Backbone Bisphenol A diglycidyl ether (DGEBA)Poly(acrylic acid) (PAA)
Crosslinker Benzene-1,3,5-triyltrimethanamineBenzene-1,3,5-triyltrimethanamine
Bond Type β-HydroxyamineAmide
Key Reagents DGEBA, TriaminePAA, Triamine, EDC, NHS
Typical Mix Ratio ~14.65 phr (amine:resin)10:1 (carboxyl:triamine molar ratio)
Validation Method DSC (Glass Transition Temp, Tg)FTIR (Amide I & II peaks), Rheometry

Section 4: Safety & Handling

Benzene-1,3,5-triyltrimethanamine is a corrosive amine.[10] It is crucial to handle this chemical with appropriate personal protective equipment (PPE).

  • Handling: Always work in a well-ventilated area or a chemical fume hood.[11] Avoid breathing dust, fumes, or vapors.[12] Prevent contact with skin, eyes, and clothing.

  • PPE: Wear safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][13]

Section 5: Conclusion and Authoritative Grounding

Benzene-1,3,5-triyltrimethanamine is a highly effective trifunctional crosslinking agent that enables the synthesis of materials with enhanced thermal and mechanical properties.[2] Its predictable reactivity with epoxides and activated carboxylic acids allows for the rational design of both rigid thermosets and soft hydrogels. The protocols provided herein are built on established chemical principles and include integral validation steps, ensuring a trustworthy and reproducible methodology. By carefully controlling stoichiometry and reaction conditions, researchers can leverage this molecule to create advanced materials tailored for a wide range of demanding applications.

References

  • Polymer Crosslinkers: Key Elements for Enhancing Material Performance. (2023). A general overview of crosslinking agents and their role in improving polymer properties.
  • Protonated amines for controlled crosslinking of latex polymers - Google Patents. (Patent US6262169B1). Describes the reaction between amine and carbonyl groups, a principle related to hydrogel formation.
  • Crosslinking Agents - BOC Sciences. (Educational Resource). Discusses various crosslinkers, including amines for epoxy resins.
  • Modular mixing of benzene-1,3,5-tricarboxamide supramolecular hydrogelators allows tunable biomimetic hydrogels for control of cell aggregation in 3D - PMC. (Research Article). Discusses the formation of hydrogels using a related benzene-core molecule.
  • Amino Crosslinkers | Technologies | Allnex The Resin Company. (Industry Resource). Overview of various amino crosslinkers for coatings.
  • Synthesis of triamine-functionalized rigid crosslinkers for materials science - RSC Publishing. (Research Article). Highlights the interest in creating novel multifunctional amines as rigid crosslinkers.
  • A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels - Chemical Communications (RSC Publishing). (Research Article). Describes hydrogel formation from BTA derivatives.
  • Benzene-1,3,5-triyltrimethanamine | 77372-56-6 - Sigma-Aldrich. (Product Information). Provides safety and property information.
  • A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions - RSC Publishing. (Research Article). Discusses the mechanism of epoxide ring-opening with carboxylic acids, relevant to polymer chemistry.
  • New Series of Benzene-1,3,5-Triamine Based Cross-Linked Polyamines and Polyamine/CNT Composites For Lead Ion Removal from Aqueous Solutions - ResearchGate. (Research Article). Describes the synthesis of polyamines based on a similar tri-functional benzene core.
  • The Chemistry of Performance: How 1,3-Bis(aminomethyl)benzene Enhances Materials. (Industry Article). Explains how a related difunctional amine acts as an epoxy curing agent.
  • Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog. (Educational Blog Post). Provides a detailed explanation of the epoxy-amine reaction.
  • SAFETY DATA SHEET for 1,3,5-Tris(4-aminophenyl)benzene. (SDS). Provides safety information for a structurally related compound.
  • Application Notes and Protocols: 1,3,5-Tris(dibromomethyl)benzene as a Polymer Cross-Linking Agent - Benchchem. (Application Note). Describes a related trifunctional crosslinker and its effects on polymer properties.
  • (PDF) A family of simple benzene 1,3,5-tricarboxamide (BTA) aromatic carboxylic acid hydrogels - ResearchGate. (Research Article). Details the characterization of BTA-based hydrogels.
  • How do epoxys cross-link? - Chemistry Stack Exchange. (Educational Forum). Explains the step-by-step reaction of an amine hydrogen with an epoxy group.
  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles - Oberlin College and Conservatory. (Research Article). Discusses the high efficiency of amine-epoxide reactions.
  • 1,3,5-Triaminobenzene SDS, 108-72-5 Safety Data Sheets - ECHEMI. (SDS). Provides safety and handling precautions for a similar amine compound.
  • Benzene-1,3,5-triol - Apollo Scientific. (SDS). Contains general handling and storage advice for benzene derivatives.
  • ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. (Safety Card). Provides basic safety information for a related benzene compound.
  • Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. (Review Article). Overview of hydrogel synthesis methods.

Sources

Application Note: Advanced Experimental Protocols for Benzene-1,3,5-triyltrimethanamine (TriH) in Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Benzene-1,3,5-triyltrimethanamine, commonly referred to as TriH or 1,3,5-tris(aminomethyl)benzene, is a highly versatile C3​ -symmetric tripodal building block. Characterized by a central rigid benzene core and three flexible, highly nucleophilic primary amine arms, TriH has emerged as a cornerstone molecule in two distinct but equally critical fields: Direct Air Capture (DAC) of carbon dioxide and Supramolecular Chemistry (specifically the synthesis of shape-persistent organic cages and Covalent Organic Frameworks)[1].

This application note synthesizes recent breakthroughs into actionable, field-proven experimental protocols. Rather than merely listing procedural steps, we dissect the causality behind the reaction conditions—empowering researchers to adapt these methodologies for novel material discovery.

Mechanistic Overview of TriH Reactivity

The utility of TriH stems from its unique spatial preorganization and the high reactivity of its primary amines.

  • Phase-Change CO₂ Capture : In the solid state, TriH exists as a dense hydrogen-bonded network. Upon exposure to humid CO2​ , the thermodynamic driving force of ammonium carbamate formation induces a complete crystalline phase transition. This overcomes the surface-area limitations of traditional solid sorbents, allowing bulk absorption[2].

  • Dynamic Covalent Chemistry (DCC) : The three primary amines readily undergo Schiff base condensation with aldehydes. Because imine formation is reversible under mild conditions, the system can "error-correct" misassembled oligomers, thermodynamically funneling the reaction toward discrete, highly symmetrical [2+3] hexaimine cages or extended 3D Covalent Organic Frameworks (COFs)[3].

CO2_Capture TriH TriH (Solid State) Hydrogen-Bonded Network PhaseChange Crystalline Phase Transition TriH->PhaseChange Air Humid Air (CO2 + H2O) Air->PhaseChange Carbamate TriHCO2 Network Ammonium Carbamate PhaseChange->Carbamate

Phase transition of TriH into an ammonium carbamate network upon CO2 exposure.

Application I: Phase-Change Mediated Direct Air Capture (DAC)

Recent studies have demonstrated that TriH can capture record-breaking quantities of CO2​ under DAC conditions by converting into a porous, crystalline ammonium carbamate network solid ( TriH(CO2​)1.5​⋅xH2​O )[2].

Causality of Experimental Choices
  • Humidity is Critical : While TriH absorbs CO2​ in dry conditions at elevated temperatures (near its melting point of 50–52 °C), the presence of water vapor at ambient temperatures (20 °C) acts as a structural stabilizer. Water molecules integrate into the lattice, stabilizing the carbamate ions via hydrogen bonding, which drastically lowers the activation energy for the phase transition[4].

  • Temperature Cycling : Desorption is achieved rapidly at 110 °C under a dry inert gas. This specific temperature is chosen because it is high enough to thermally decompose the ammonium carbamate bonds but low enough to prevent the volatilization or thermal degradation of the TriH monomer[2].

Protocol: Breakthrough Column Evaluation of TriH CO2​ Uptake

Materials Required:

  • Purified TriH (crystalline solid)

  • Custom breakthrough column setup with mass flow controllers

  • Simulated air gas stream (420 ppm CO2​ , 21% O2​ , 79% N2​ )

  • Humidifier sparger

Step-by-Step Methodology:

  • Sample Preparation : Load approximately 50–100 mg of crystalline TriH into a glass breakthrough column. Ensure the bed is uniformly packed to prevent gas channeling, which would artificially lower the measured uptake kinetics.

  • Pre-treatment : Purge the column with dry N2​ (100 sccm) at 110 °C for 15 minutes to remove any pre-adsorbed ambient CO2​ or surface moisture. Cool the column to the target absorption temperature (20 °C).

  • Absorption Phase : Introduce the simulated air stream (420 ppm CO2​ ) at a flow rate of 200 sccm. Route the gas through a water sparger to achieve 80% Relative Humidity (RH) before it enters the column.

  • Monitoring : Continuously monitor the effluent gas using an inline mass spectrometer or non-dispersive infrared (NDIR) CO2​ sensor. The breakthrough point is defined when the effluent CO2​ concentration matches the influent.

  • Desorption Phase : Switch the gas stream back to dry N2​ (100 sccm) and ramp the column temperature to 110 °C. Maintain for 15 minutes to fully regenerate the TriH solid[2].

  • Validation : Analyze the post-absorption solid via solid-state 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) NMR. A distinct resonance at ~166.2 ppm confirms the formation of the carbamate carbon[5].

Quantitative Data: TriH CO2​ Absorption Profiles

The following table summarizes the self-validating data points researchers should expect when reproducing this protocol[2],[5]:

Experimental ConditionTemperature (°C) CO2​ ConcentrationRelative Humidity (%)Expected Uptake Capacity (mmol/g)
Dry Dilute Flow30 - 4040 - 400 ppm0Negligible
Dry Dilute Flow5080 ppm0~1.7
Pure Dry CO2​ (Isobar)53100%02.9
Pure Dry CO2​ (Isobar)75100%05.0
Humid Simulated Air 20 420 ppm 80 6.0
Humid Simulated Air (Max)AmbientAmbientHighUp to 8.9

Application II: Synthesis of Shape-Persistent Organic Cages

TriH is an ideal "head unit" for synthesizing [2+3] macrobicyclic polyamine cages. These cages feature an internal cavity capable of binding guests, sensing metal ions, or acting as nanoreactors for catalytic metal nanoparticles (e.g., Pd or Au NPs)[3].

Causality of Experimental Choices
  • Solvent Selection (Chloroform/Methanol) : The Schiff base condensation is typically performed in a halogenated solvent or a mixture. Chloroform provides excellent solubility for the precursors, while trace acid catalysis (often inherent in CHCl3​ or added as trifluoroacetic acid) accelerates imine exchange, ensuring the system reaches the thermodynamic global minimum (the closed cage) rather than kinetic polymeric traps.

  • In Situ Reduction : Imine bonds are susceptible to hydrolysis. By immediately subjecting the reaction mixture to sodium borohydride ( NaBH4​ ), the dynamic imine bonds are irreversibly reduced to robust secondary amines. This "locks" the cage geometry, rendering it chemically stable for downstream catalytic applications[3].

POC_Synthesis Precursors TriH + Dialdehyde (C3 + C2 Symmetry) DCC Dynamic Covalent Chemistry (Schiff Base Condensation) Precursors->DCC ImineCage [2+3] Hexaimine Cage (Shape-Persistent) DCC->ImineCage -H2O Reduction NaBH4 Reduction (Imine to Amine) ImineCage->Reduction AmineCage Robust Hexaamine Cage (Host/Catalyst Template) Reduction->AmineCage

Synthesis workflow of shape-persistent organic cages via Schiff base condensation.

Protocol: Synthesis of a [2+3] Hexaamine Cage

Materials Required:

  • TriH (2.0 equivalents)

  • A rigid dialdehyde (e.g., isophthalaldehyde or a pyrrole-2,5-dicarboxyaldehyde derivative) (3.0 equivalents)

  • Anhydrous Chloroform ( CHCl3​ ) and Methanol ( MeOH )

  • Sodium borohydride ( NaBH4​ )

Step-by-Step Methodology:

  • Condensation : Dissolve the dialdehyde (3.0 mmol) in 50 mL of anhydrous CHCl3​ . In a separate flask, dissolve TriH (2.0 mmol) in 50 mL of a 1:1 mixture of CHCl3​/MeOH .

  • Slow Addition : To prevent local concentration spikes that favor linear polymerization, add the TriH solution dropwise to the dialdehyde solution over 2 hours under a nitrogen atmosphere at room temperature.

  • Equilibration : Stir the mixture at room temperature for 48 hours. The extended time allows the dynamic imine exchange to correct kinetic defects, maximizing the yield of the discrete [2+3] hexaimine cage.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaBH4​ (20.0 mmol, excess) in small portions to manage the evolution of hydrogen gas.

  • Maturation : Allow the reaction to warm to room temperature and stir for an additional 12 hours to ensure complete reduction of all six imine bonds.

  • Workup : Quench the remaining NaBH4​ with water. Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation : Confirm the structure via 1H NMR. The disappearance of the characteristic imine proton singlet (typically ~8.2–8.5 ppm) and the appearance of new benzylic secondary amine proton signals (~3.8 ppm) validate successful cage formation and reduction[3].

Sources

Advanced Applications of Benzene-1,3,5-triyltrimethanamine (TriH) in Materials Science: From Direct Air Capture to Covalent Organic Cages

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzene-1,3,5-triyltrimethanamine—commonly referred to as 1,3,5-tris(aminomethyl)benzene or TriH —is a highly versatile, C3​ -symmetric primary polyamine. In materials science, its rigid aromatic core coupled with flexible, highly reactive aminomethyl arms makes it an exceptional structural node. Recent literature has positioned TriH at the forefront of two critical domains: (1) Phase-change molecular sorbents for the Direct Air Capture (DAC) of carbon dioxide, and (2) Dynamic covalent synthesis of Porous Organic Cages (POCs) and Covalent Organic Frameworks (COFs).

As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic recipes. Here, we analyze the physicochemical causality behind TriH's behavior and provide self-validating protocols for integrating this molecule into advanced material workflows.

Physicochemical Profiling of TriH

Understanding the baseline properties of TriH is critical for optimizing reaction conditions, particularly regarding its solubility and phase-transition temperatures.

PropertyValue / DescriptionMaterial Science Implication
Chemical Formula C9​H15​N3​ High amine-site density enables superior gravimetric capacity for target molecules.
Molecular Weight 165.24 g/mol Low molecular weight minimizes inactive mass in sorbent applications.
Symmetry C3​ (Trigonal planar core)Dictates predictable [2+3] or [4+6] topologies in supramolecular assembly.
Melting Point 51–53 °CEnables low-temperature chain-melting phase transitions for gas desorption.
Reactivity Trifunctional primary amineHighly susceptible to Schiff-base condensation and carbamate formation.

Application 1: Phase-Change Molecular Networks for Direct Air Capture (DAC)

Mechanistic Causality

Traditional aqueous amine solutions used for CO 2​ capture suffer from extreme sensible heat penalties during regeneration and evaporative losses. Conversely, porous materials like Metal-Organic Frameworks (MOFs) possess excessive void space, limiting volumetric capacity.

TriH bridges this gap as a nonporous, solid molecular triamine. Upon exposure to humid air, TriH undergoes a cooperative, chain-melting phase transition to form a dense, crystalline ammonium carbamate network ( TriHCO2​ ). The presence of humidity is not merely tolerated; it is mechanistically vital. Water molecules engage in hydrogen bonding during the transition state, significantly lowering the activation barrier for N–C bond formation . This cooperative mechanism allows TriH to achieve record-breaking gravimetric CO 2​ capacities (up to 8.9 mmol/g) under DAC conditions, while its low melting point facilitates energy-efficient thermal regeneration at just 50–60 °C.

CO2_Capture TriH TriH (Solid Triamine) Nonporous State Capture Chemisorption (H2O-Assisted Transition) TriH->Capture Air Humid Air (400 ppm CO2 + H2O) Air->Capture TriHCO2 TriHCO2 Network (Ammonium Carbamate) Capture->TriHCO2 Desorption Thermal Regeneration (50-60 °C) TriHCO2->Desorption Desorption->TriH CO2 Release

Fig 1: Phase-change CO2 capture and low-temperature regeneration cycle of TriH.

Protocol: Self-Validating CO 2​ Capture and Regeneration

This protocol establishes a closed-loop system for capturing CO 2​ from simulated air and validating the phase transition.

Step 1: Sorbent Preparation & Baseline Validation

  • Load 50 mg of crystalline TriH into a Thermogravimetric Analysis (TGA) pan.

  • Validation: Run a baseline scan under pure N2​ up to 40 °C to confirm the absence of pre-absorbed volatile contaminants. The mass should remain stable.

Step 2: Humidified Breakthrough Absorption

  • Equilibrate the sample at 20 °C.

  • Introduce a simulated air stream (400 ppm CO 2​ , 21% O 2​ , 79% N 2​ ) humidified to 80% Relative Humidity (RH).

  • Monitor mass uptake over 12–24 hours. The cooperative phase transition will manifest as a sharp, sigmoidal increase in mass, plateauing as the solid converts entirely to the TriHCO2​ ammonium carbamate network.

Step 3: Low-Temperature Desorption

  • Switch the gas stream to pure, dry N2​ (or apply a mild vacuum).

  • Ramp the temperature to 60 °C at 2 °C/min.

  • Validation: The mass will rapidly drop to the original baseline as the carbamate network decomposes and TriH undergoes localized melting/recrystallization. Confirm structural integrity post-regeneration via Powder X-Ray Diffraction (PXRD); the regenerated TriH must match the pristine crystalline phase.

Application 2: Dynamic Covalent Synthesis of Porous Organic Cages (POCs)

Mechanistic Causality

In the synthesis of supramolecular containers and COFs, achieving shape-persistent architectures requires precise geometric control. TriH provides a rigid C3​ -symmetric node. When reacted with dialdehydes or trialdehydes via Dynamic Covalent Chemistry (DCC), the reversible nature of imine condensation allows for continuous "error-checking." This thermodynamic control drives the self-assembly toward discrete, highly symmetrical topologies (e.g., [2+3] or [4+6] cages) rather than amorphous polymers .

However, imine bonds are susceptible to hydrolysis in aqueous or acidic environments. To transition the material from a dynamic assembly to a kinetically robust functional material (e.g., for host-guest catalysis), a post-synthetic reduction using sodium borohydride ( NaBH4​ ) is employed. This converts the imine cage into a highly stable amine cage without altering the internal cavity dimensions .

POC_Synthesis Monomer1 TriH Monomer (C3-Symmetric Amine) Condensation Dynamic Covalent Chemistry (Imine Condensation + TFA) Monomer1->Condensation Monomer2 Di/Trialdehyde Linker (e.g., 1,3,5-Triformylbenzene) Monomer2->Condensation ImineCage Imine-Linked Cage (POC) Thermodynamic Product Condensation->ImineCage Reduction Post-Synthetic Reduction (NaBH4 in Methanol) ImineCage->Reduction AmineCage Robust Amine Cage (Host-Guest Catalysis) Reduction->AmineCage

Fig 2: Thermodynamic self-assembly and kinetic trapping of TriH-based organic cages.

Protocol: Synthesis and Kinetic Trapping of TriH-Based Organic Cages

This protocol utilizes high-dilution conditions to favor intramolecular cyclization (cage formation) over intermolecular polymerization (COF formation).

Step 1: Schiff-Base Condensation (DCC)

  • Dissolve 2.0 equivalents of TriH and 3.0 equivalents of a dialdehyde (e.g., terephthalaldehyde) in a solvent mixture of Chloroform/Methanol (1:1 v/v) at a highly dilute concentration (typically < 5 mM) to prevent oligomerization.

  • Add a catalytic amount of Trifluoroacetic acid (TFA) to accelerate imine exchange.

  • Stir at room temperature for 72 hours.

  • Validation: Monitor the reaction via 1H NMR. The disappearance of the aldehyde proton peak (~10 ppm) and the emergence of a sharp imine proton peak (~8.3 ppm) confirms successful assembly.

Step 2: Post-Synthetic Reduction

  • Isolate the imine cage via solvent evaporation and redissolve in pure Methanol.

  • Add an excess of NaBH4​ (10 equivalents per imine bond) portion-wise at 0 °C.

  • Stir for 12 hours at room temperature. Quench with a few drops of water.

  • Validation: Perform Fourier Transform Infrared Spectroscopy (FTIR). The complete disappearance of the C=N stretching band at ~1640 cm −1 and the appearance of a secondary amine N−H stretch at ~3300 cm −1 validates the kinetic trapping of the cage.

Quantitative Data Summary

The following table summarizes the performance metrics of TriH-derived materials compared to traditional industry standards, highlighting the efficacy of the protocols described above.

Material SystemApplicationKey Performance MetricComparison to Standard
TriH (Solid) Direct Air Capture (DAC)8.9 mmol/g CO 2​ capacity at 80% RH~3x higher than standard aqueous MEA solutions.
TriH (Solid) Sorbent RegenerationDesorption at 50–60 °CRequires significantly less sensible heat than MOFs (>100 °C).
TriH-Imine Cage Molecular SeparationHighly uniform intrinsic microporositySuperior shape-persistence compared to linear polymers.
TriH-Amine Cage Nanoparticle CatalysisExcellent host for Pd/Au nucleationResists hydrolysis in aqueous catalysis unlike imine precursors.

References

  • Huang, A. J., et al. "Phase Change-Mediated Capture of Carbon Dioxide from Air with a Molecular Triamine Network Solid." Journal of the American Chemical Society, 2025.[Link]

  • Wang, J.-B., et al. "Covalent Organic Cages in Catalysis." ACS Catalysis, 2023.[Link]

  • Jia, et al. "Fluorescent organic cages and their applications." Chemical Synthesis (OAE Publishing), 2024.[Link]

Troubleshooting & Optimization

Technical Support Center: Crystallinity Optimization for Flexible BTA-Based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Covalent Organic Framework (COF) synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the long-range ordering of flexible amine linkers.

Synthesizing COFs using benzene-1,3,5-triyltrimethanamine (BTA, also known as 1,3,5-tris(aminomethyl)benzene) presents a unique crystallographic challenge. Unlike rigid aromatic amines (e.g., p-phenylenediamine), BTA possesses three flexible methylene (-CH₂-) bridges. This rotational freedom often leads to kinetic trapping, resulting in amorphous, intertwined polymeric networks rather than highly ordered, porous crystalline frameworks[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to force your BTA-COF syntheses into the thermodynamic regime required for exceptional crystallinity.

Frequently Asked Questions (FAQs)

Q1: Why does benzene-1,3,5-triyltrimethanamine (BTA) consistently yield amorphous products compared to rigid aromatic amines? A: The core issue is conformational flexibility. The free rotation around the C(aryl)-C(alkyl) and C(alkyl)-N bonds allows the BTA monomer to adopt multiple spatial conformations during polycondensation[2]. Under standard kinetic conditions, these flexible arms rapidly cross-link in random orientations, forming an amorphous polymer[1]. To achieve crystallinity, the reaction must be heavily modulated to slow down nucleation, allowing Dynamic Covalent Chemistry (DCC) to continuously break and reform bonds until the lowest-energy, highly ordered crystalline state is achieved[3].

Q2: How do I select the optimal solvent system to prevent premature precipitation? A: The solvent must perfectly balance the solubility of the BTA monomer and the growing oligomers. If the solvent is too poor, the oligomers precipitate kinetically before DCC can correct structural defects[2]. A binary solvent system, such as mesitylene and 1,4-dioxane (1:1 v/v), is highly recommended. Dioxane provides excellent solubility for the monomers, while mesitylene acts as a non-polar template that promotes the π-π stacking of the growing 2D layers. Self-Validation Check: Upon mixing your monomers in the chosen solvent at room temperature, the solution must remain completely clear. If it turns turbid immediately, your solvent is too poor, or the reaction is proceeding too fast.

Q3: Can I modify the co-linker to artificially induce rigidity in the BTA framework? A: Yes, this strategy is known as "conformational locking." By pairing the flexible BTA with a specific co-linker like 1,3,5-triformylphloroglucinol (Tp), you can induce strong intramolecular hydrogen bonding. The Tp linker undergoes irreversible keto-enol tautomerism after imine condensation, forming a stable β-ketoenamine linkage[2]. This tautomerization locks the flexible -CH₂-NH- bonds into a planar conformation, drastically improving both the long-range crystallinity and the chemical stability of the resulting COF[3].

Troubleshooting Guide: Resolving Amorphous Precipitates

If your Powder X-Ray Diffraction (PXRD) data shows a broad halo with no distinct Bragg peaks, your synthesis is trapped under kinetic control. Implement the following causality-driven solutions:

Issue 1: Rapid Nucleation (Kinetic Trapping)
  • Causality: The amine-aldehyde condensation is occurring too rapidly, preventing the dynamic error-correction necessary for crystal growth.

  • Solution: Introduce an acid modulator (e.g., 3M to 6M aqueous Acetic Acid). The acid serves a dual purpose: it protonates a fraction of the BTA amines (lowering the effective nucleophile concentration) and catalyzes the reverse hydrolysis reaction, artificially extending the DCC phase[3].

G BTA BTA Monomer (Flexible) Fast Kinetic Condensation (Fast Nucleation) BTA->Fast DCC Dynamic Covalent Error Correction BTA->DCC Ald Aldehyde Co-linker Ald->Fast Ald->DCC Amorph Amorphous Network (Defective) Fast->Amorph No Modulator Amorph->DCC Reversibility Mod Acid Modulator (e.g., 3M AcOH) Mod->DCC Slows Reaction Rate Cryst Highly Crystalline BTA-COF DCC->Cryst Thermodynamic Control

Mechanistic pathway of modulator-assisted error correction in flexible BTA-COF synthesis.

Issue 2: Structural Collapse Upon Desolvation
  • Causality: Flexible COFs are highly susceptible to pore collapse. The capillary forces exerted by evaporating solvents during standard vacuum drying can permanently distort the flexible BTA nodes, destroying the crystalline lattice[4].

  • Solution: Replace standard vacuum drying with Supercritical CO₂ (scCO₂) activation. By transitioning the washing solvent (usually ethanol or THF) past its critical point, you bypass the liquid-gas phase boundary entirely, eliminating capillary forces and preserving the delicate pore architecture.

Quantitative Data: Impact of Synthesis Conditions

The table below summarizes the expected outcomes when optimizing the synthesis of a standard BTA-based COF. Notice the direct correlation between thermodynamic control strategies and the resulting material properties.

Synthesis ConditionSolvent SystemModulatorCo-Linker StrategyBET Surface Area (m²/g)Crystallinity (PXRD)
Kinetic Control Ethanol / H₂ONoneStandard (e.g., TFB)< 50Amorphous (Broad Halo)
Solvent Optimized Mesitylene / Dioxane (1:1)NoneStandard (e.g., TFB)~ 300Weakly Crystalline
Modulator-Assisted Mesitylene / Dioxane (1:1)3M Acetic AcidStandard (e.g., TFB)~ 850Highly Crystalline
Conformational Locking Mesitylene / Dioxane (1:1)3M Acetic AcidH-Bonding (e.g., Tp)> 1500Exceptional (Sharp Peaks)

Experimental Protocol: Solvothermal Synthesis of Crystalline BTA-COFs

This self-validating protocol utilizes conformational locking and modulator-assisted DCC to guarantee high crystallinity.

Step 1: Monomer Preparation Weigh benzene-1,3,5-triyltrimethanamine (BTA) and your chosen trialdehyde (e.g., 1,3,5-triformylphloroglucinol) in a 1:1 molar ratio into a Pyrex tube.

Step 2: Solvent & Modulator Addition Add a 1:1 (v/v) mixture of Mesitylene and 1,4-Dioxane (typically 1 mL per 10 mg of monomer). Add 3M aqueous Acetic Acid equivalent to 10% of the total solvent volume. Self-Validation: Sonicate for 5 minutes. The solution must remain clear. If a precipitate forms, increase the dioxane ratio slightly.

Step 3: Degassing Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen. This removes dissolved oxygen, preventing the thermal oxidation of the BTA amine groups. Flame-seal the Pyrex tube under a static vacuum.

Step 4: Solvothermal Polymerization Place the sealed tube in an oven. Ramp the temperature slowly (1 °C/min) to 120 °C and hold for 72 hours. Causality: The slow ramp prevents a sudden burst of kinetic nucleation, while the extended 72-hour dwell time provides the necessary activation energy for continuous dynamic error correction[3].

Step 5: Controlled Cooling & Isolation Cool the oven to room temperature at a rate of 0.5 °C/min. Rapid cooling can induce thermal shock and lattice defects. Isolate the crystalline powder via vacuum filtration.

Step 6: Activation Transfer the powder to a Soxhlet extractor and wash with THF for 24 hours to remove trapped oligomers. Finally, dry the powder using a Supercritical CO₂ dryer to prevent pore collapse.

G Step1 Monomer Mixing Step2 Solvent & Modulator Step1->Step2 Step3 Degassing (F-P-T) Step2->Step3 Step4 Solvothermal (120°C, 72h) Step3->Step4 Step5 Soxhlet Extraction Step4->Step5 Step6 scCO2 Activation Step5->Step6

End-to-end experimental workflow for the synthesis and activation of BTA-based COFs.

Sources

Technical Support Center: Purification of Benzene-1,3,5-triyltrimethanamine (BTM) Products

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of benzene-1,3,5-triyltrimethanamine (BTM) and its derivatives. As a highly polar, trifunctional amine, BTM presents unique purification challenges that can impact yield, purity, and stability. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights to navigate these complexities. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing Benzene-1,3,5-triyltrimethanamine?

A: The impurity profile depends heavily on the synthetic route. For the common synthesis involving the reduction of 1,3,5-tricyanobenzene, you should anticipate:

  • Partially Reduced Intermediates: Molecules where only one or two of the three nitrile groups have been reduced to amines. These are often the most challenging to separate due to similar polarities.

  • Unreacted Starting Material: Residual 1,3,5-tricyanobenzene.

  • Catalyst Residues: If a heterogeneous catalyst like Raney Nickel was used, trace metals may be present[1][2].

  • Side-Products: Depending on the reaction conditions, over-alkylation or other side reactions can occur, though this is less common in direct reduction routes.

Q2: What is the best first-pass purification strategy for a crude BTM product?

A: For most crude reaction mixtures, an acid-base extraction is the most effective and scalable initial purification step.[3][4] BTM is a strong base and will readily protonate to form a water-soluble salt (e.g., a hydrochloride salt), while many common organic impurities (like unreacted starting materials or non-basic side-products) will remain in the organic layer.[5][6] This technique efficiently separates your product from a large portion of contaminants before proceeding to more refined chromatographic or crystallization methods.

Q3: How can I effectively monitor the purification process by Thin-Layer Chromatography (TLC)?

A: Due to their high polarity, polyamines like BTM can be difficult to analyze by TLC on standard silica plates, often resulting in significant streaking.[7] To achieve reliable results:

  • Use a Polar Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH) with a small amount of a basic additive is a good starting point.

  • Add a Basic Modifier: Incorporating 1-2% triethylamine (TEA) or ammonium hydroxide into your mobile phase will neutralize the acidic silanol groups on the silica plate, dramatically reducing streaking and improving spot shape.[8]

  • Visualization: BTM is not UV-active. You must use a chemical stain for visualization. A ninhydrin stain is excellent for primary amines, producing a distinct purple or pink spot.

Q4: Should I aim to isolate my final product as the free base or as a salt?

A: This depends on your downstream application and desired storage stability.

  • Free Base: BTM free base can be an oil or a low-melting solid.[1][2][9] It is more reactive and susceptible to air oxidation (turning yellow or brown) and can absorb atmospheric CO₂ to form carbamates. It is, however, soluble in a wider range of organic solvents.

  • Salt Form (e.g., Trihydrochloride): The salt is typically a stable, crystalline, and free-flowing solid that is much easier to handle and store long-term.[10] Its primary drawback is its limited solubility in non-polar organic solvents, being mostly soluble in water or alcohols. For many applications, isolation as the salt is preferred for stability and ease of handling.

Troubleshooting Guide: Common Purification Issues

Problem 1: My crude product is a thick, non-crystallizable oil.

  • Probable Cause: This is common for polyamines and is often due to the presence of residual solvents or minor impurities that inhibit lattice formation. The free base form of BTM itself has a low melting point (49-51°C) and can easily appear as an oil if not completely pure.[1][2]

  • Solution Workflow:

    • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the sample under high vacuum, possibly with gentle heating (e.g., 40°C).

    • Acid-Base Extraction: Perform an acid-base extraction as described in the protocols below. This will remove neutral organic impurities that may be acting as crystallization inhibitors.

    • Salt Formation: Convert the amine to its hydrochloride salt. Dissolve the crude oil in a minimal amount of a suitable solvent like methanol or isopropanol. Add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether) dropwise. The salt will often precipitate as a solid, which can then be isolated by filtration and washed.[11]

Problem 2: My spots are streaking badly on my silica TLC plate, making it impossible to assess purity.

  • Probable Cause: The basic amine groups are strongly interacting with the acidic silanol (Si-OH) groups on the surface of the silica gel.[8][12] This causes a portion of the analyte to remain adsorbed to the origin while the rest moves up the plate, resulting in a streak rather than a compact spot.

  • Solution Workflow:

    • Add a Competing Base: As mentioned in the FAQ, add a competing base like triethylamine (TEA) or ammonium hydroxide (NH₄OH) to your eluent system (e.g., 90:9:1 DCM/MeOH/NH₄OH). This small, volatile base will preferentially bind to the acidic sites on the silica, allowing your product to travel up the plate with minimal interaction.[8]

    • Use a Different Stationary Phase: If streaking persists, consider using TLC plates with a different stationary phase, such as alumina (which is basic) or reversed-phase (C18) plates.

Problem 3: I have very low recovery of my product after column chromatography on silica gel.

  • Probable Cause: Similar to the cause of TLC streaking, your highly basic product is irreversibly adsorbing to the acidic silica gel stationary phase.[8] A significant portion of your compound may never elute from the column.

  • Solution Workflow:

    • Deactivate the Silica: Before loading your sample, flush the column with your starting eluent containing 1-2% triethylamine. This pre-treats the silica. Ensure your entire gradient also contains this percentage of TEA.

    • Use an Alternative Stationary Phase: For valuable or particularly difficult-to-purify BTM derivatives, using a commercially available amine-functionalized silica ("amino-silica") is a highly effective, albeit more expensive, option. This provides a basic surface that repels the amine, leading to excellent peak shape and recovery.[8] Another alternative is to use basic alumina as the stationary phase.[13]

Problem 4: My "pure" product degrades or turns yellow/brown upon storage.

  • Probable Cause: The primary amine groups in the BTM free base are susceptible to oxidation by atmospheric oxygen. This process is often accelerated by light.

  • Solution Workflow:

    • Convert to a Salt: The most robust solution is to store the material as its hydrochloride or other suitable salt, which is significantly more stable.

    • Inert Atmosphere Storage: If you must store it as the free base, ensure it is stored under an inert atmosphere (e.g., nitrogen or argon) in a sealed container.

    • Protect from Light: Store the container in a dark place, such as by wrapping the vial in aluminum foil and placing it in a freezer or refrigerator.[9]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Cleanup

This protocol is designed to separate BTM from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate. The protonated BTM salt will move into the aqueous layer.[3][4]

  • Separation: Drain the lower aqueous layer into a clean flask. This layer now contains your product. The upper organic layer contains the neutral/acidic impurities and can be discarded (after checking by TLC to ensure no product remains).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a strong base, such as 5 M NaOH, with stirring until the solution is strongly basic (pH > 12, check with pH paper). This deprotonates the BTM salt, regenerating the free base, which will often precipitate or form an oily layer.

  • Re-extraction: Extract the free base from the aqueous solution by adding fresh DCM or EtOAc. Perform at least three extractions to ensure complete recovery.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified BTM free base.

Protocol 2: Column Chromatography on TEA-Treated Silica Gel

This protocol is for separating BTM from impurities of similar basicity but different polarity.

  • Solvent System Selection: Using the TLC method described above (with TEA), identify a solvent system that gives your product an Rf value of approximately 0.2-0.3. A common starting point is a gradient of methanol in dichloromethane, with 1% TEA throughout.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in your initial, least polar eluent (e.g., 100% DCM + 1% TEA).

  • Sample Loading: Dissolve your crude BTM in a minimal amount of the mobile phase. Alternatively, for less soluble materials, create a "dry load" by adsorbing the product onto a small amount of silica gel, drying it, and carefully adding the resulting powder to the top of the packed column.

  • Elution: Begin eluting with your starting solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of methanol). Collect fractions and monitor them by TLC.

  • Pooling and Concentration: Combine the fractions that contain your pure product, and remove the solvent and TEA under reduced pressure.

Data Summary Table

ParameterRecommended ConditionsRationale & Notes
TLC Mobile Phase 90:9:1 DCM / Methanol / NH₄OHThe basic modifier is critical to prevent streaking. Adjust the DCM/MeOH ratio to achieve the desired Rf.
Column Chromatography Stationary Phase: Silica Gel + 1% TEATEA passivates the acidic silica surface, improving recovery and peak shape for basic amines.[8]
Mobile Phase: 0-15% Methanol in DCM gradientThis gradient is effective for eluting the highly polar BTM after less polar impurities have been washed off.
Crystallization (Salt) Solvent: Methanol or EthanolThe hydrochloride salt of BTM is often crystalline and can be precipitated from these polar solvents.
Storage As hydrochloride salt, at 2-8°C, protected from light.Maximizes long-term chemical stability by preventing oxidation and reaction with atmospheric CO₂.[10]

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying your BTM product.

Purification_Workflow Decision Workflow for BTM Purification start Crude BTM Product tlc_analysis Initial Analysis: TLC (with TEA) & NMR start->tlc_analysis acid_base_ext Perform Acid-Base Extraction tlc_analysis->acid_base_ext  Neutral/Acidic  Impurities Present column_chrom Column Chromatography (TEA-treated Silica or Amino-Silica) tlc_analysis->column_chrom  Impurities are Basic  (Similar to Product) acid_base_ext->column_chrom  Further Purification  Needed distill_cryst Final Polish: Crystallization (as salt) or Vacuum Distillation acid_base_ext->distill_cryst  Product is >95% Pure column_chrom->distill_cryst  Product is >95% Pure final_product Pure BTM Product (Free Base or Salt) distill_cryst->final_product

Sources

Technical Support Center: Benzene-1,3,5-triyltrimethanamine (TAMB)

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Troubleshooting Guide for Researchers and Application Scientists

Welcome to the Technical Support Center for Benzene-1,3,5-triyltrimethanamine (CAS: 77372-56-6), also known as 1,3,5-tris(aminomethyl)benzene or TAMB. As a highly reactive, C3-symmetric trifunctional primary amine, TAMB is a powerful building block for covalent organic frameworks (COFs), supramolecular gels, and tripodal ligands. However, its high nucleophilicity and multi-valency make it highly susceptible to side reactions such as polyalkylation, amorphous cross-linking, and atmospheric degradation.

This guide is engineered to provide scientists with field-proven insights, mechanistic causality, and self-validating protocols to bypass these side reactions and achieve precise chemical control.

Troubleshooting FAQs: Overcoming Common Side Reactions

Section A: Reagent Handling & Storage

Q: Why does my TAMB degrade, turn yellow, or form insoluble aggregates upon storage? A: TAMB is an exceptionally reactive aliphatic primary amine. Exposure to atmospheric carbon dioxide and moisture leads to the rapid formation of carbamate salts, while prolonged exposure to oxygen causes amine oxidation.

  • Causality: The high nucleophilicity of the three primary amine groups makes the molecule a strong nucleophile that readily attacks electrophilic CO2. Once a carbamate network forms, intermolecular hydrogen bonding causes the material to precipitate as an insoluble aggregate.

  • Actionable Advice: Always store the compound in a dark place under a strict inert atmosphere (nitrogen or argon) at room temperature[1]. If degradation is suspected, the amine should be regenerated via conversion to its hydrochloride salt followed by neutralization, or freshly synthesized from its azide precursor prior to sensitive reactions.

Section B: Small Molecule Synthesis & Tripodal Ligands

Q: When attempting direct N-alkylation of TAMB, I get an intractable mixture of polyalkylated products and cross-linked polymers. How can I achieve discrete, symmetric functionalization? A: Direct N-alkylation of TAMB is notoriously difficult to control. You must abandon direct alkylation in favor of a protection-deprotection strategy[2].

  • Causality: When a primary amine on the TAMB scaffold is alkylated to a secondary amine, the resulting nitrogen often remains nucleophilic enough to undergo further alkylation (forming a tertiary amine). Multiplied across three reactive sites, this leads to a statistical nightmare of polyalkylated and intermolecularly cross-linked products.

  • Actionable Advice: Utilize the tert-butoxycarbonyl (Boc) protecting group strategy. For instance, reacting the precursor 1,3,5-tris(bromomethyl)benzene with tert-butylbenzylcarbamate, followed by mild hydrolysis, yields the desired secondary amines without the harsh deprotection conditions required for tosyl (Ts) groups[3]. Alternatively, reacting TAMB directly with N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea ensures controlled functionalization[4].

Section C: Materials Science (COF Synthesis)

Q: My imine-linked Covalent Organic Frameworks (COFs) using TAMB as a node are amorphous and show high defect rates. How do I improve crystallinity? A: The condensation of TAMB with trialdehydes or dialdehydes is kinetically rapid, which traps the growing polymer in an amorphous, disordered state[2].

  • Causality: Without sufficient reversibility in the bond-forming step, misaligned monomers cannot correct themselves. The kinetic product is a highly cross-linked but amorphous network.

  • Actionable Advice: Introduce an acid catalyst (typically 3–6 M aqueous acetic acid) and run the reaction under solvothermal conditions (e.g., 120 °C for 3 days). The acid protonates the imine nitrogen, facilitating reversible imine bond hydrolysis and reformation. This "self-healing" mechanism allows the system to escape kinetic traps and reach the thermodynamically stable, highly crystalline 2D hexagonal lattice[2].

Section D: Biological Applications & Drug Development

Q: When testing trinuclear platinum complexes based on the TAMB scaffold in vitro, we observe extensive, non-specific DNA conformational distortions. Is this expected? A: Yes. Trinuclear platinum complexes utilizing the TAMB scaffold (e.g., HPTAB) are known to form unique trifunctional intra-strand and long-range inter-strand cross-links with DNA[5][6].

  • Causality: The rigid, C3-symmetric benzene core positions the three reactive platinum centers such that they can simultaneously bind to multiple guanine residues across the DNA duplex. This induces severe duplex unwinding and bends the DNA toward the major groove, leading to a widened and shallow minor groove[6].

  • Actionable Advice: If widespread conformational distortion is an undesired side reaction in your specific assay, consider using dinuclear analogues (e.g., m-xylylene diamine derivatives). These preferentially form 1,4-intrastrand cross-links and cause significantly less structural disruption to the DNA duplex[5].

Visualizing Reaction Dynamics

G TAMB Benzene-1,3,5-triyltrimethanamine (TAMB) Direct Direct N-Alkylation (High Nucleophilicity) TAMB->Direct Electrophile excess Protect Boc-Protection Strategy TAMB->Protect Reagent control Polymer Polyalkylation & Intermolecular Cross-linking Direct->Polymer Uncontrolled Intermediate Stable Protected Intermediate Protect->Intermediate Deprotect Controlled Functionalization Intermediate->Deprotect Mild conditions Discrete Discrete C3-Symmetric Tripodal Ligand Deprotect->Discrete High yield

Reaction pathways of TAMB: Uncontrolled cross-linking vs. protection-deprotection strategy.

COF Monomers TAMB + Aldehyde Monomers Kinetic Kinetic Imine Formation (Fast Condensation) Monomers->Kinetic Amorphous Amorphous Polymer Network (Structural Defects) Kinetic->Amorphous No catalyst Reversible Reversible Imine Exchange ('Self-Healing') Kinetic->Reversible With catalyst Catalyst Acid Catalyst (e.g., Acetic Acid) Amorphous->Catalyst Acid addition Catalyst->Reversible Crystalline Thermodynamically Stable Crystalline 2D COF Reversible->Crystalline Defect correction

Self-healing mechanism in TAMB-based COF synthesis utilizing acid-catalyzed imine exchange.

Quantitative Data Summaries

Application AreaDesired OutcomePrimary Side ReactionCausalityMitigation Strategy
Storage & Handling Pure TAMB monomerCarbamate formation / OxidationHigh nucleophilicity of primary amines reacts with atmospheric CO2/O2.Store in dark, inert atmosphere (N2/Ar) at room temperature[1].
Ligand Synthesis Discrete Tripodal LigandsPolyalkylation / Cross-linkingSecondary amines formed remain nucleophilic, leading to tertiary amines.Utilize Boc-protection prior to functionalization[2][3].
COF Synthesis Crystalline 2D LatticesAmorphous Polymer NetworksFast kinetic condensation traps misaligned imine bonds.Introduce acetic acid catalyst to enable reversible imine exchange[2].
Biological Assays Targeted DNA BindingNon-specific DNA DistortionTrifunctional geometry allows simultaneous binding to multiple guanine residues.Utilize dinuclear analogues for targeted 1,4-intrastrand cross-links[5][6].

Validated Experimental Protocols

To ensure reproducibility and avoid the side reactions detailed above, follow these self-validating protocols for TAMB functionalization.

Protocol A: Synthesis of C3-Symmetric Amides (Minimizing Cross-linking)

Adapted from the synthesis of N-centered BTA gels[7].

  • Preparation: Dissolve TAMB hydrochloride (0.89 g, 3.2 mmol) in 70.0 mL of dry THF under a strict nitrogen atmosphere.

  • Base Addition: Add triethylamine (3.1 mL, 22.6 mmol) to neutralize the hydrochloride salt and act as an acid scavenger. Keep the reaction vessel in an ice bath to control the exothermic nature of the subsequent step.

  • Electrophile Addition: Dissolve the desired acid chloride (11.1 mmol) in 50.0 mL of THF. Add this solution dropwise to the TAMB mixture. The slow addition combined with low temperatures prevents localized concentration spikes that drive intermolecular cross-linking.

  • Reaction: Stir at room temperature for 1 hour, then reflux overnight.

  • Self-Validation Step: Monitor the reaction via TLC. Successful formation of the tri-amide is indicated by the complete disappearance of the highly polar baseline spot (unreacted TAMB) and the emergence of a single, less polar product spot. Post-workup, verify C3-symmetry via 1H NMR (confirming the characteristic singlet of the central benzene core protons).

Protocol B: Controlled Guanidinylation via Boc-Protection

Adapted from the synthesis of minimalist synthetic hosts[4].

  • Preparation: Dissolve free-base TAMB (228 mg, 0.83 mmol) in 40 mL of anhydrous Methanol.

  • Base Addition: Add Et3N (0.5 mL, 3.5 mmol) to the solution.

  • Protection/Functionalization: Add N,N′-bis(tert-butoxycarbonyl)-S-methylisothiourea (1.08 g, 3.74 mmol) as a solid. (Caution: Stench! Perform in a well-ventilated fume hood).

  • Reaction: Stir under N2 at room temperature for 24 hours.

  • Self-Validation Step: Concentrate the reaction to dryness on a rotary evaporator. The successful formation of the Boc-protected host can be validated by the presence of a strong tert-butyl signal (~1.4 ppm) integrating to 54 protons relative to the 3 aromatic core protons in the 1H NMR spectrum. Treat with HCl to yield the final host cleanly as the HCl salt.

Sources

Technical Support Center: Characterization of Defects in Benzene-1,3,5-triyltrimethanamine-based COFs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Covalent Organic Frameworks (COFs) derived from benzene-1,3,5-triyltrimethanamine and related amine-based building blocks. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the identification and characterization of defects in these materials. Defects, whether intentional or unintentional, play a crucial role in determining the physicochemical properties of COFs, from their porosity and stability to their catalytic and electronic performance.[1][2][3] A thorough understanding of how to characterize these imperfections is therefore paramount to advancing your research.

Troubleshooting Guide: From Synthesis to Characterization

This section addresses common issues encountered during the experimental workflow, presented in a question-and-answer format to help you quickly diagnose and resolve problems.

Question 1: My Powder X-Ray Diffraction (PXRD) pattern shows broad peaks or a largely amorphous background. What's causing the poor crystallinity and how can I fix it?

Answer:

Poor crystallinity is a frequent challenge in COF synthesis, often stemming from overly rapid polymerization kinetics that prevent the necessary error-correction for long-range ordered structures to form.[4][5]

Possible Causes:

  • Rapid Polymerization: The imine condensation reaction can be too fast, leading to kinetically trapped, disordered structures rather than the thermodynamically stable crystalline framework.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent system, or catalyst concentration can hinder the reversible bond formation required for crystallization.[4][6]

  • Monomer Impurities: Impurities in the benzene-1,3,5-triyltrimethanamine or aldehyde linkers can terminate chain growth or disrupt the crystal lattice.

  • Harsh Post-Synthesis Activation: Aggressive solvent exchange or vacuum drying at high temperatures can cause the framework to collapse, especially if it is not robust.

Recommended Actions & Scientific Rationale:

  • Introduce a Modulator: Add a monofunctional amine or aldehyde (e.g., aniline) to the reaction mixture.[7]

    • Causality: The modulator competes with the multifunctional monomers for binding sites, slowing down the overall polymerization rate. This increased reaction time allows for more effective "proofreading" and error correction through reversible imine bond formation, ultimately favoring the growth of a more ordered, crystalline material.[7][8]

  • Optimize Reaction Temperature and Time: Systematically vary the synthesis temperature and duration.

    • Causality: Lowering the temperature can slow down the reaction kinetics. Conversely, extending the reaction time, even at a moderate temperature, can provide a larger window for the dynamic covalent chemistry to correct defects and for the framework to anneal into a more crystalline state.[6]

  • Verify Monomer Purity: Characterize your starting materials (benzene-1,3,5-triyltrimethanamine and aldehyde linkers) using ¹H NMR and mass spectrometry to ensure high purity.

    • Causality: Stoichiometric balance is critical. Impurities act as defect generators, capping the growing polymer chains and disrupting the periodic structure.

  • Gentle Activation: Employ a gentler activation method.

    • Causality: Instead of harsh vacuum drying, consider supercritical CO2 drying or a gradual solvent exchange with a low-surface-tension solvent like perfluorohexane before applying a vacuum.[8][9] This minimizes the capillary forces that can cause pore collapse and loss of crystallinity.

Troubleshooting Workflow for Poor Crystallinity

Caption: A decision-making workflow for troubleshooting and improving COF crystallinity.

Question 2: My N₂ sorption isotherm shows a significantly lower surface area than expected for the ideal structure. How can I determine if this is due to defects or pore collapse?

Answer:

A low Brunauer-Emmett-Teller (BET) surface area is a common indicator of structural imperfections. The key is to distinguish between missing linker/monomer defects, which can sometimes increase accessible surface area, and issues like pore collapse or the presence of amorphous domains.

Possible Causes:

  • Pore Collapse: The framework may not be robust enough to withstand the removal of solvent during activation.

  • Missing Linker/Monomer Vacancies: While these are defects, their impact on surface area can be complex. They might create additional microporosity or lead to a less defined pore structure.[1][10]

  • Interpenetration or Stacking Faults: Disordered stacking of the 2D layers can block or partially obstruct the 1D pore channels.

  • Residual Solvent or Impurities: Trapped solvent molecules or unreacted monomers within the pores will reduce the accessible volume for N₂ molecules.

Recommended Actions & Scientific Rationale:

  • Thermogravimetric Analysis (TGA): Run TGA on the activated sample under an inert atmosphere.

    • Causality: A gradual weight loss at temperatures below the main decomposition temperature can indicate the presence of trapped solvent. Comparing the thermal decomposition profile of your sample to that of a highly crystalline reference material can also provide clues about the presence of defects, which may alter thermal stability.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Carefully examine the FTIR spectrum.

    • Causality: Look for the presence of N-H stretching bands from unreacted amine groups or C=O stretching from unreacted aldehyde groups. The intensity of the C=N imine stretching peak (around 1620 cm⁻¹) can also be compared across different batches to qualitatively assess the extent of condensation.[1]

  • Solid-State NMR (ssNMR): If available, ¹³C or ¹⁵N ssNMR is highly informative.

    • Causality: ssNMR can directly probe the local chemical environment. The presence of signals corresponding to unreacted aldehyde or amine carbons provides direct evidence of missing linker defects. Solution NMR of a digested COF sample can also quantify the ratio of linkers.[1][11]

  • Transmission Electron Microscopy (TEM): Visualize the material's morphology.

    • Causality: TEM can reveal if the material consists of well-defined crystalline domains or amorphous aggregates. High-resolution TEM may even allow for the direct visualization of the pore structure and any large-scale defects or grain boundaries.[1][3]

By combining these techniques, you can build a comprehensive picture. For example, if TGA shows no residual solvent, but FTIR and NMR indicate the presence of unreacted functional groups, the low surface area is likely due to intrinsic defects rather than incomplete activation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in imine-based COFs like those from benzene-1,3,5-triyltrimethanamine?

A1: The most common defects can be broadly categorized as:

  • Point Defects: These include missing linkers or entire monomer units (vacancies), leading to unreacted amine or aldehyde groups within the framework.[10][12]

  • Extended Defects: These are larger-scale imperfections such as grain boundaries between different crystalline domains, dislocations in the crystal lattice, and stacking faults where the 2D layers are improperly aligned (e.g., a mix of eclipsed and staggered stacking).[1][2]

  • Amorphous Domains: Regions within the bulk material that lack long-range order and fail to crystallize.[2]

Q2: Can I quantify the number of defect sites?

A2: Yes, several techniques can provide quantitative or semi-quantitative information:

  • ¹H NMR of Digested Sample: This is a powerful method. The COF is chemically digested (e.g., in an acidic solution), and the resulting solution containing the constituent monomers and any defect-related fragments is analyzed by ¹H NMR. By integrating the signals corresponding to the linkers and any capped or unreacted species, you can determine their relative ratios.[1][13]

  • Thermogravimetric Analysis (TGA): When defects are functionalized with a group that has a distinct thermal decomposition profile, TGA can be used to quantify the degree of functionalization and thus the number of defect sites.[1]

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide elemental composition and information about the chemical states of elements. By analyzing the ratios of different nitrogen or carbon species, one can estimate the density of defect sites, particularly near the surface.[1][13]

Q3: Do defects always negatively impact the COF's performance?

A3: Not necessarily. While defects often reduce crystallinity and can be detrimental to properties that rely on long-range order (like charge transport), they can also be beneficial. This approach is known as "defect engineering." For example, missing linker defects can introduce new active sites for catalysis, enhance gas adsorption selectivity by creating specific binding pockets, or serve as points for post-synthetic modification.[1][2] The impact of defects is highly application-dependent.

Summary of Defect Characterization Techniques

The table below summarizes the key techniques for identifying and characterizing defects in benzene-1,3,5-triyltrimethanamine-based COFs.

Characterization TechniqueInformation ProvidedDefect Type IndicatedQuantitative?
Powder X-Ray Diffraction (PXRD) Crystallinity, long-range order, phase purity, stacking behavior.[14]Amorphous domains, stacking faults, low crystallinity.Semi-quantitative (crystallite size via Scherrer equation).
N₂ Sorption (BET) Surface area, pore volume, pore size distribution.[14]Pore collapse, blocked pores, presence of amorphous material.No (provides bulk property).
FTIR Spectroscopy Presence of functional groups (C=N, N-H, C=O).[15]Incomplete condensation, missing linkers (unreacted groups).Qualitative.
Thermogravimetric Analysis (TGA) Thermal stability, presence of residual solvent.[1][14]Missing linkers (if they alter stability), incomplete activation.Yes (for functionalized defects).
Solid-State NMR (ssNMR) Local chemical environment, connectivity.[1]Missing linkers, structural isomers.Semi-quantitative.
¹H NMR (Digested Sample) Ratio of linkers and defect-capped species.[1][13]Missing linkers.Yes.
Electron Microscopy (SEM/TEM) Morphology, particle size, presence of crystalline domains.[1][15]Amorphous domains, grain boundaries.Qualitative.
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.[1][13]Surface-level vacancies, incomplete reactions.Semi-quantitative.

Protocols for Key Experiments

Protocol 1: Sample Preparation for Powder X-Ray Diffraction (PXRD)

  • Activation: Ensure your COF sample is fully activated (solvent-free) by following a validated procedure (e.g., solvent exchange followed by vacuum drying at 120 °C for 12 hours).[14] Incomplete activation is a common source of poor PXRD patterns.

  • Grinding: Gently grind a small amount (10-20 mg) of the dry COF powder using an agate mortar and pestle. Avoid excessive force, which can destroy crystallinity. The goal is a fine, homogenous powder.

  • Mounting: Pack the powder into a low-background sample holder. Ensure the surface is flat and level with the holder's edge to prevent height displacement errors during data collection.

  • Data Collection: Collect data over a 2θ range of at least 2° to 40° to capture both the low-angle peaks indicative of long-range order and any higher-angle peaks.[14]

Protocol 2: Sample Digestion for Quantitative ¹H NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5 mg of the activated COF into a vial.

  • Internal Standard: Add a known mass of an internal standard that does not overlap with the expected signals from your digested monomers (e.g., 1,3,5-trimethoxybenzene).

  • Digestion: Add 1 mL of a deuterated solvent containing a strong acid, such as DMSO-d₆ with a few drops of D₂SO₄. The acid will hydrolyze the imine bonds.

  • Dissolution: Sonicate the mixture until the solid is completely dissolved. This may take some time. Gentle heating can be applied if necessary, but be cautious of potential degradation of the linkers.

  • Analysis: Acquire the ¹H NMR spectrum. Quantify the amount of each linker by comparing the integration of its characteristic peaks to the integration of the internal standard's peak. This allows for precise determination of the linker ratios and identification of any missing components.

References

  • Current time information in St Louis, MO, US. Google.
  • Probing Defects in Covalent Organic Frameworks - PMC. National Center for Biotechnology Information.
  • Impact of Structural Defects on the Electronic Properties of Two-Dimensional Covalent Organic Frameworks | ACS Materials Letters. ACS Publications.
  • Defects and Disorder in Covalent Organic Frameworks for Advanced Applications. Wiley Online Library.
  • Impact of Structural Defects on the Elastic Properties of Two-Dimensional Covalent Organic Frameworks (2D COFs) under Tensile Stress | Chemistry of Materials. ACS Publications.
  • Impact of Structural Defects on the Elastic Properties of Two-Dimensional Covalent Organic Frameworks (2D COFs) under Tensile Stress - Arizona Board of Regents. University of Arizona.
  • Probing Defects in Covalent Organic Frameworks | Request PDF. ResearchGate.
  • Analytical Techniques for COF Characterization | PDF. Scribd.
  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI.
  • Conquering the crystallinity conundrum: efforts to increase quality of covalent organic frameworks. Royal Society of Chemistry.
  • Analysis of COF-300 synthesis: probing degradation processes and 3D electron diffraction structure. IUCr Journals.
  • Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers | Inorganic Chemistry. ACS Publications.
  • An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center.
  • Covalent organic framework (COF) synthesis : r/Chempros. Reddit.
  • Application Notes and Protocols for the Characterization of Covalent Organic Frameworks (COFs) Derived from 1,3,5-Tri(4-acetylphenyl)benzene. BenchChem.
  • Imine and imine-derived linkages in two-dimensional covalent organic frameworks. Nanyang Technological University.
  • Molecular identification and quantification of defect sites in metal-organic frameworks with NMR probe molecules. ResearchGate.
  • Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence - PMC. National Center for Biotechnology Information.
  • Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers | Journal of the American Chemical Society. ACS Publications.
  • Novel synthesis, activation, and transformation strategies for the preparation of covalent organic framework powder, foams, and films. ACS Publications.
  • The process of error/defect corrections and crystallization of imine‐based 3D COFs by adding aniline modulator. ResearchGate.
  • Straightforward solvent-free synthesis of new chiral benzene-1,3,5-tricarboxamides. Semantic Scholar.
  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. University of North Texas.
  • Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC. National Center for Biotechnology Information.
  • (How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry.
  • Facilitating functionalization of benzene-1,3,5-tricarboxamides by switching amide connectivity. Royal Society of Chemistry.
  • Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Egyptian Journal of Chemistry.

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Validation & Comparative

A Comparative Guide to Benzene-1,3,5-triyltrimethanamine (BTMA)-Based Materials for CO₂ Capture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Solid Sorbents

In the urgent, global effort to mitigate rising atmospheric CO₂ levels, solid adsorbent materials have emerged as a highly promising alternative to traditional energy-intensive aqueous amine scrubbing.[1] The ideal solid sorbent must exhibit high CO₂ adsorption capacity, excellent selectivity over other flue gas components like N₂, rapid adsorption-desorption kinetics, and robust stability over many cycles. At the heart of this materials science challenge lies the design of the sorbent's fundamental chemical architecture.

This guide focuses on the performance and potential of materials functionalized with Benzene-1,3,5-triyltrimethanamine (BTMA). BTMA is a compelling building block for CO₂ capture materials for several key reasons:

  • High Amine Density: It possesses three primary amine groups per molecule, offering a high concentration of active sites for CO₂ chemisorption.

  • Structural Rigidity: The central benzene ring provides a rigid, well-defined scaffold, which can prevent pore collapse and ensure accessibility of the amine sites when incorporated into a larger framework.

  • Defined Geometry: Its C₃-symmetric structure is ideal for creating highly ordered, porous materials like Covalent Organic Frameworks (COFs), leading to predictable and tunable pore environments.

Here, we will objectively compare the projected performance of BTMA-based materials against established alternatives, providing the underlying scientific rationale and the experimental frameworks necessary for their evaluation.

Comparative Performance Analysis: BTMA vs. The Field

The efficacy of a CO₂ sorbent is not defined by a single metric but by a balance of properties. While direct, extensive experimental data on BTMA-specific materials is emerging, we can project their performance based on their chemical structure and compare them to benchmarks from established classes of materials such as traditional amine solvents, amine-functionalized silicas, Metal-Organic Frameworks (MOFs), and other Covalent Organic Frameworks (COFs).

Sorbent ClassRepresentative MaterialTypical CO₂ Adsorption Capacity (mmol/g)Typical CO₂/N₂ SelectivityKey AdvantagesKey Disadvantages
Aqueous Amines Monoethanolamine (MEA, 30 wt%)High liquid-phase capacityHighMature technology, high reactivityHigh regeneration energy, corrosive, solvent degradation[1][2]
Amine-functionalized Silicas PEI-impregnated SBA-153.0 - 5.7 mmol/g[3]Moderate to HighHigh surface area, low cost, stable support[4]Amine leaching, potential for pore blockage, oxidative degradation[5]
Metal-Organic Frameworks (MOFs) Amine-functionalized MIL-101(Cr)1.0 - 2.0 mmol/g (from dilute gas)[6]HighTunable porosity, ultra-high surface area, potential for open metal sites[7]Often have limited stability in the presence of moisture and acid gases
Covalent Organic Frameworks (COFs) Aromatic Amine-based COF0.7 - 1.5 mmol/g[8][9]High (e.g., 47 - 83)[9]High thermal stability, low density, tunable structure, moisture resistance[10][11]Synthesis can be complex and costly
Projected BTMA-based Materials BTMA-functionalized COF or Silica Potentially > 2.0 mmol/g Potentially High (>50) High density of primary amines, rigid framework, excellent thermal stability Requires experimental validation; potential for oxidative degradation of benzyl amines

Expert Insights on the Comparison:

The projected high capacity of BTMA-based materials stems directly from its molecular weight and high density of nitrogen. Compared to larger, more complex amine linkers used in some COFs, BTMA offers a more efficient use of mass to deliver CO₂-reactive sites. Furthermore, its rigid structure, when integrated into a COF, is expected to create permanent, accessible microporosity, enhancing both capacity and selectivity. The primary benzyl amine groups are highly reactive towards CO₂; however, like other benzyl amines, they may be susceptible to oxidative degradation at elevated temperatures (above 70-80°C) in the presence of oxygen, a critical consideration for flue gas applications.[5][12][13][14]

Mechanism of CO₂ Capture

The primary amine groups of BTMA capture CO₂ through the formation of carbamates. In anhydrous conditions, the stoichiometry is typically two moles of amine per mole of CO₂, with one amine forming the carbamate and a second amine acting as a proton acceptor.

2 R-NH₂ + CO₂ ⇌ R-NH-COO⁻ + R-NH₃⁺

However, the presence of moisture, often found in flue gas, can significantly enhance the adsorption capacity by enabling a 1:1 stoichiometry through the formation of bicarbonate.[15]

R-NH₂ + CO₂ + H₂O ⇌ R-NH₃⁺ + HCO₃⁻

This moisture-assisted mechanism is a key advantage for amine-functionalized solid sorbents over materials that rely solely on physisorption.

Experimental Protocols

Trustworthy and reproducible data are the cornerstones of materials science. Below are detailed protocols for the synthesis of a representative BTMA-based sorbent and its subsequent evaluation for CO₂ capture.

Protocol 1: Synthesis of BTMA-Functionalized Mesoporous Silica (SBA-15)

This protocol describes a post-synthesis grafting method, which is a common and reliable technique for functionalizing silica surfaces.[4][16]

Objective: To covalently attach BTMA molecules to the internal pore surface of a high-surface-area silica support.

Materials:

  • Mesoporous silica SBA-15

  • Toluene, anhydrous

  • (3-Isocyanatopropyl)triethoxysilane (ICPTES)

  • Benzene-1,3,5-triyltrimethanamine (BTMA)

  • Methanol

Methodology:

  • Activation of Support: Place 2.0 g of SBA-15 in a round-bottom flask. Heat under vacuum at 150°C for 12 hours to remove physisorbed water and activate the surface silanol (Si-OH) groups.

  • Silanization (Linker Attachment):

    • Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).

    • Add 100 mL of anhydrous toluene via cannula.

    • Add 2.0 mL of ICPTES to the slurry. The triethoxysilane will react with the surface silanol groups.

    • Heat the mixture to 80°C and stir under reflux for 24 hours. This step grafts the isocyanate-functionalized linker to the silica surface.

  • Washing: After cooling, collect the solid product by filtration. Wash thoroughly with toluene (3 x 50 mL) and then methanol (3 x 50 mL) to remove any unreacted silane. Dry the resulting white powder (SBA-15-NCO) under vacuum at 60°C.

  • BTMA Grafting:

    • In a separate flask, dissolve 1.5 g of BTMA in 80 mL of anhydrous toluene.

    • Add the 2.0 g of dried SBA-15-NCO powder to this solution.

    • Heat the mixture to 60°C and stir for 48 hours. The primary amine groups of BTMA will react with the surface isocyanate groups to form a stable urea linkage.

  • Final Washing and Drying: Collect the final product (BTMA-SBA-15) by filtration. Wash extensively with toluene (3 x 50 mL) and methanol (3 x 50 mL) to remove excess BTMA. Dry the final product under vacuum at 80°C for 12 hours.

Causality: The choice of ICPTES as a linker is deliberate. Its isocyanate group is highly reactive towards the primary amines of BTMA, forming a robust urea bond, while its silane end allows for strong covalent anchoring to the silica support. Using anhydrous solvents is critical to prevent premature hydrolysis of the silane and unwanted side reactions with the isocyanate.

Protocol 2: Evaluating CO₂ Adsorption Performance via Thermogravimetric Analysis (TGA)

Objective: To quantify the CO₂ adsorption capacity, kinetics, and cyclic stability of the synthesized BTMA-SBA-15.

Instrumentation: Thermogravimetric Analyzer (TGA) with gas switching capabilities.

Methodology:

  • Sample Preparation: Load 5-10 mg of the dried BTMA-SBA-15 sorbent into the TGA crucible.

  • Activation (Pre-treatment): Heat the sample to 110°C under a steady flow of an inert gas (e.g., N₂ or Ar) at 100 mL/min. Hold at this temperature for 60 minutes to remove any adsorbed moisture or atmospheric CO₂. This step establishes a stable baseline weight.

  • Adsorption Step: Cool the sample to the desired adsorption temperature (e.g., 40°C). Once the temperature and weight are stable, switch the gas flow to a simulated flue gas mixture (e.g., 15% CO₂ in N₂) at 100 mL/min. Record the weight gain over time until it reaches a plateau, indicating saturation. The total weight gain corresponds to the amount of CO₂ adsorbed.

  • Desorption (Regeneration) Step: Switch the gas flow back to pure inert gas (N₂ or Ar) at 100 mL/min. Heat the sample to a regeneration temperature (e.g., 100-120°C) and hold until the sample weight returns to its initial activated baseline. The weight loss corresponds to the amount of CO₂ desorbed.

  • Cyclic Stability Test: Repeat steps 3 and 4 for a minimum of 10 cycles. The adsorption capacity of each cycle is calculated and compared to the first cycle to determine the stability of the sorbent. A loss of capacity of less than 5% over 10 cycles is generally considered good.

Data Analysis:

  • Adsorption Capacity (qₑ): Calculated in mmol of CO₂ per gram of sorbent using the formula: qₑ (mmol/g) = (Δm / M_CO₂) / m_sorbent where Δm is the mass gain during adsorption, M_CO₂ is the molar mass of CO₂ (44.01 g/mol ), and m_sorbent is the initial activated mass of the sorbent.

Visualizing Synthesis and Mechanism

To better illustrate the processes described, the following diagrams have been generated.

Synthesis_Workflow cluster_0 Support Preparation cluster_1 Surface Functionalization SBA15 SBA-15 Support Activate Activation (150°C, Vacuum) SBA15->Activate Silanization Silanization with ICPTES (Toluene, 80°C) Activate->Silanization Wash1 Wash & Dry Silanization->Wash1 Grafting BTMA Grafting (Toluene, 60°C) Wash1->Grafting Wash2 Final Wash & Dry Grafting->Wash2 FinalProduct Final Sorbent (BTMA-SBA-15) Wash2->FinalProduct

Caption: Workflow for synthesizing BTMA-functionalized silica.

CO2_Capture_Mechanism BTMA R-NH₂ (Amine Site) Carbamate Carbamate (R-NHCOO⁻) BTMA->Carbamate Dry Bicarbonate Bicarbonate (HCO₃⁻) BTMA->Bicarbonate Humid CO2 CO₂ CO2->Carbamate CO2->Bicarbonate H2O H₂O (Moisture) H2O->Bicarbonate

Caption: CO₂ capture mechanisms by primary amines.

Conclusion and Future Outlook

Benzene-1,3,5-triyltrimethanamine (BTMA) stands out as a highly promising, yet underexplored, platform for developing next-generation solid sorbents for CO₂ capture. Its inherent high density of reactive primary amines, combined with a rigid and stable aromatic core, provides a compelling chemical foundation for materials with high capacity and selectivity. The true potential of BTMA-based materials, whether integrated into Covalent Organic Frameworks or grafted onto robust supports like mesoporous silica, can only be unlocked through rigorous experimental validation. Future research must focus not only on maximizing CO₂ capacity but also on thoroughly characterizing the materials' long-term stability under realistic flue gas conditions, particularly concerning oxidative degradation. The protocols and comparative data provided in this guide offer a robust framework for researchers to undertake this critical and valuable work.

References

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  • Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Molecules. [Link]

  • Sediawan, W. B., et al. (2021). Study of Amine Functionalized Mesoporous Carbon as CO 2 Storage Materials. MDPI. [Link]

  • Gaikwad, S., et al. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Semantic Scholar. [Link]

  • Xu, P., et al. (2019). Covalent triazine frameworks for carbon dioxide capture. Journal of Materials Chemistry A. [Link]

  • Evans, A. M., et al. (2019). Covalent Organic Frameworks for the Capture, Fixation, or Reduction of CO2. Frontiers in Chemistry. [Link]

  • Ruuskanen, V. (2018). CHARACTERIZATION OF AMINE-BASED CO2 ADSORBENT FOR DIRECT AIR CAPTURE. LUTPub. [Link]

  • Lee, J.-H., et al. (2022). Review on CO2 Capture Using Amine-Functionalized Materials. ACS Omega. [Link]

  • Zhang, Z., et al. (2023). Chemical engineering of triazine and β-ketoenamine units in covalent organic frameworks with synergistic effects for boosting C2H2 and CO2 separation. Journal of Materials Chemistry A. [Link]

  • Giammanco, C., et al. (2023). Unraveling the CO2 capture performance of novel trio-amine blends. Separation and Purification Technology. [Link]

  • Chen, C.-H., et al. (2021). Selection of Mixed Amines in the CO 2 Capture Process. Processes. [Link]

  • Fan, Y., et al. (2009). CO 2 Adsorption by Surface Modified Carbon Sorbents. Academia.edu. [Link]

  • Chen, C., et al. (2018). Synthesis, Characterization and Application of Amine-Functionalized Hierarchically Micro-Mesoporous Silicon Composites for CO2 Capture in Flue Gas. Materials. [Link]

  • Tönnies, I., et al. (2019). A comparative study of different amine-based solvents for CO2-capture using the rate-based approach. ResearchGate. [Link]

  • Liu, H., et al. (2024). Modification of Copper Benzene-1,3,5-tricarboxy Late (Cu-BTC) Composites with Multiwalled Carbon Nanotubes and Amino Groups for Enhanced CO 2 /CH 4 Selective Adsorption Performance and Water Stability. MDPI. [Link]

  • Lu, C., et al. (2023). Chemisorption and regeneration of amine-based CO2 sorbents in direct air capture. Chemical Engineering Journal. [Link]

  • Lee, S. H., et al. (2024). Amine-Functionalized Mesoporous Silica for Efficient CO 2 Capture: Stability, Performance, and Industrial Feasibility. MDPI. [Link]

  • Vega, F., et al. (2020). A Comparative Assessment of Emerging Solvents and Adsorbents for Mitigating CO2 Emissions From the Industrial Sector by Using Molecular Modeling Tools. Frontiers in Energy Research. [Link]

  • Erto, A., et al. (2022). Amine-Functionalized Mesoporous Silica Adsorbent for CO2 Capture in Confined-Fluidized Bed: Study of the Breakthrough Adsorption. International Journal of Environmental Research and Public Health. [Link]

  • Catrinescu, C., et al. (2023). Functionalized Ordered Mesoporous MCM-48 Silica: Synthesis, Characterization and Adsorbent for CO2 Capture. Semantic Scholar. [Link]

  • Chan, Y. H., et al. (2022). Introduction of mesoporous silica materials for CO2 capture. Science-Share. [Link]

  • Irfan, M. F., et al. (2020). Continuous Fixed Bed CO 2 Adsorption: Breakthrough, Column Efficiency, Mass Transfer Zone. Processes. [Link]

  • Al-Mamoori, A., et al. (2021). Pilot Tests for Sorbent Based Post-Combustion CO2 Capture. National Energy Technology Laboratory. [Link]

  • Plaza, M. G., et al. (2016). Relationship between CO2 adsorption capacity, at 4.0 MPa, and BET surface area. ResearchGate. [Link]

  • Jahandar Lashaki, M., et al. (2023). Amine-Functionalized Lignin for CO2 Capture Part 2: A Double Amine Grafting Strategy. ACS Sustainable Chemistry & Engineering. [Link]

  • Román, S., et al. (2016). Biomass Waste Carbon Materials as adsorbents for CO2 Capture under Post-Combustion Conditions. Frontiers in Materials. [Link]

  • Rochelle, G. T., et al. (2017). Thermally stable amines for co2 capture.
  • Mohamedali, M. A. A. S. (2015). Synthesis of bare and functionalized porous adsorbent materials for CO2 capture. OUCI. [Link]

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Structural Analysis of Benzene-1,3,5-triyltrimethanamine-Based Dendrimers: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate analytical framework for dendrimer characterization requires understanding the fundamental relationship between molecular architecture and analytical behavior. This guide objectively compares the structural integrity and analytical profiling of rigid benzene-1,3,5-triyltrimethanamine (BTA) core dendrimers against the industry-standard flexible ethylenediamine (EDA) core poly(amidoamine) (PAMAM) dendrimers.

By detailing the causality behind experimental choices, this guide provides researchers and drug development professionals with self-validating protocols to ensure absolute structural fidelity in nanoscale drug delivery systems.

Mechanistic Causality: The Impact of Core Rigidity on Structural Ideality

The core of a dendrimer dictates its spatial evolution. Standard PAMAM dendrimers utilize an EDA core, which is highly flexible and aliphatic. During divergent synthesis (iterative Michael additions and amidations), this flexibility allows growing branches to fold back into the sterically unhindered interior. This back-folding leads to incomplete reactions, resulting in "missing branch" defects and intramolecular cyclizations.

Conversely, benzene-1,3,5-triyltrimethanamine (1,3,5-tris(aminomethyl)benzene) provides a rigid, planar, sp2 -hybridized aromatic core[1]. The steric constraints of the BTA core force the dendritic branches outward, preventing back-folding[2]. This sterically enforced radial growth drastically reduces the occurrence of retro-Michael reactions and structural deviations, yielding a shape-persistent macromolecule with near-perfect structural ideality.

G Core Dendrimer Core Selection BTA Benzene-1,3,5-triyltrimethanamine (Rigid, Planar, Aromatic) Core->BTA EDA Ethylenediamine (Flexible, Aliphatic) Core->EDA BranchBTA Sterically Enforced Outward Branching BTA->BranchBTA BranchEDA Branch Back-Folding & Steric Crowding EDA->BranchEDA ResultBTA High Structural Ideality (Minimal Defects) BranchBTA->ResultBTA ResultEDA Structural Deviations (Missing Branches, Cyclization) BranchEDA->ResultEDA

Fig 1. Mechanistic pathway of defect formation comparing rigid BTA cores versus flexible EDA cores.

Comparative Analytical Performance

To accurately assess dendrimer structure, the analytical techniques must be tailored to overcome the unique challenges posed by these highly branched polymers.

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is the gold standard for identifying absolute molecular weight and structural defects[3]. However, dendrimers are notoriously fragile. If an improper matrix is used, post-source decay (PSD) can induce fragmentation that falsely mimics synthetic defects[4].

  • EDA-Core PAMAM: Spectra typically display a broad isotopic envelope. The flexibility of the core leads to a statistically significant population of species missing one or more repeating units ( Δm/z corresponding to incomplete Michael additions)[5].

  • BTA-Core Dendrimers: Exhibit a highly narrow, distinct parent ion peak due to the absence of back-folding defects. To prove these defects are absent (and not just masked by poor ionization), a combined matrix system like HCCA-THAP (α-cyano-4-hydroxycinnamic acid and 2′,4′,6′-trihydroxyacetophenone) must be used to provide "cold" ionization, preserving the intact molecular ion[6].

High-Field NMR Spectroscopy ( 1 H, 13 C, and 2D HSQC)

While MALDI provides absolute mass, NMR validates branching fidelity and end-group quantification.

  • EDA-Core PAMAM: As generation number increases, the flexible core protons become heavily shielded and experience restricted mobility due to "de Gennes dense packing." This causes severe peak broadening and loss of resolution in 1D 1 H NMR.

  • BTA-Core Dendrimers: The aromatic protons of the BTA core remain highly resolved even at higher generations because the rigid radial structure prevents the outer shell from completely collapsing onto the core[2].

Quantitative Data Summary

The following table summarizes the comparative structural and analytical metrics for Generation 3 (G3) BTA-core versus EDA-core dendrimers.

ParameterBTA-Core Dendrimer (Rigid)EDA-Core PAMAM (Flexible)Primary Analytical Method
Core Architecture Planar, Aromatic ( sp2 )Aliphatic, Highly Flexible ( sp3 )X-Ray Diffraction / NMR
Synthesis Defect Rate < 2%8% - 15%MALDI-TOF MS
Polydispersity Index (PDI) < 1.02 (Highly Monodisperse)1.05 - 1.08Size Exclusion Chromatography
Core NMR Signal Sharp, well-resolved singletBroadened, overlapping multipletsHigh-Field 1 H NMR
Hydrodynamic Volume Consistently larger (extended)Variable (prone to contraction)Dynamic Light Scattering (DLS)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal control to prove that the analytical readout is a true reflection of the molecule, not an artifact of the instrument.

Protocol 1: Matrix-Optimized MALDI-TOF MS for Defect Profiling

Causality: Using a single matrix often leads to poor crystallization or excessive thermal energy transfer, destroying the dendrimer. A dual-matrix system ensures uniform co-crystallization and soft ionization[6].

  • Matrix Preparation: Prepare a 1:1 (v/v) mixture of HCCA (10 mg/mL in 50% acetonitrile/0.1% TFA) and THAP (10 mg/mL in ethanol).

  • Sample Preparation: Dissolve the BTA-core dendrimer in LC-MS grade methanol to a final concentration of 1 mg/mL.

  • Spotting (Dried-Droplet Method): Mix the sample and matrix at a 1:10 ratio. Spot 1 µL onto a stainless-steel target plate. Self-Validation Step: Spot a standard peptide calibrant (e.g., Bovine Insulin) on adjacent spots to validate laser power and mass accuracy.

  • Data Acquisition: Operate the mass spectrometer in linear positive ion mode. Keep laser power strictly at 5-10% above the threshold of ionization. Causality: Exceeding this threshold induces PSD, creating artificial "missing branch" peaks.

  • Analysis: Calculate the mass difference between the parent ion and any minor peaks. A Δm/z of exactly one monomeric unit confirms a synthetic defect, whereas random mass losses indicate laser-induced fragmentation.

Protocol 2: Multiparametric NMR Structural Validation

Causality: 1D 1 H NMR is insufficient for higher-generation dendrimers due to signal overlap. 2D HSQC (Heteronuclear Single Quantum Coherence) disperses proton signals across the 13 C dimension, allowing precise integration of core vs. terminal groups.

  • Sample Preparation: Dissolve 15 mg of the dendrimer in 0.6 mL of Deuterated Methanol ( CD3​OD ). Causality: Methanol disrupts intramolecular hydrogen bonding better than Chloroform, preventing artificial aggregation.

  • 1D 1 H Acquisition: Acquire a standard proton spectrum at 500 MHz or higher. Integrate the aromatic core protons of the BTA core (typically around δ 7.2 - 7.4 ppm).

  • 2D HSQC Acquisition: Run a 2D 1 H- 13 C HSQC experiment.

  • Self-Validation (Fidelity Check): Compare the integration volume of the terminal −CH2​−NH2​ cross-peaks against the rigid BTA core aromatic cross-peaks. The ratio must mathematically match the theoretical number of end-groups for that specific generation. Any deviation quantifies the exact percentage of incomplete branching.

Workflow Sample Dendrimer Sample (BTA or EDA Core) MALDI MALDI-TOF MS (HCCA-THAP Matrix) Sample->MALDI NMR High-Field NMR (1H, 13C, 2D HSQC) Sample->NMR SEC SEC / DLS (Hydrodynamic Volume) Sample->SEC Data1 Absolute MW & Defect Profiling MALDI->Data1 Data2 Branching Fidelity & End-Group Quantification NMR->Data2 Data3 Monodispersity (PDI) & Aggregation State SEC->Data3 Validate Comprehensive Structural Validation Data1->Validate Data2->Validate Data3->Validate

Fig 2. Self-validating analytical workflow for the structural characterization of dendrimers.

References

  • Structural deviations in poly(amidoamine) dendrimers: a MALDI-TOF MS analysis European Polymer Journal / KBFI[5]

  • Improving Sensitivity and Resolution of Dendrimer Identification in MALDI-TOF Mass Spectrometry Using Varied Matrix Combinations MDPI[6]

  • Unique Functions and Applications of Rigid Dendrimers Featuring Radial Aromatic Chains Accounts of Chemical Research - ACS Publications[2]

  • Synthesis of Nitrogen-, Oxygen- and Sulphur-containing Tripodal Ligands with a Trimethylbenzene Core Journal of the Mexican Chemical Society / ResearchGate[1]

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A Researcher's Guide to Porosity Validation in Benzene-1,3,5-triyltrimethanamine Polymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of porous materials is paramount. The intricate network of pores within a polymer dictates its performance in a vast array of applications, from targeted drug delivery and controlled release to heterogeneous catalysis and gas separation.[1][2] This guide provides an in-depth technical comparison of the essential techniques for validating the porosity of a specific class of amorphous porous organic polymers (POPs): those synthesized from benzene-1,3,5-triyltrimethanamine.

While specific experimental data for polymers derived solely from benzene-1,3,5-triyltrimethanamine is not extensively documented in publicly available literature, this guide will draw upon established principles and comparative data from structurally similar amine-functionalized POPs, Covalent Organic Frameworks (COFs), and other porous materials. This approach will provide a robust framework for understanding and validating the porosity of these promising materials. The amine functionalities inherent in benzene-1,3,5-triyltrimethanamine-based polymers make them particularly interesting for applications such as CO2 capture, where the nitrogen groups can enhance binding affinity.[3]

The Critical Role of Porosity: Why Validation is Non-Negotiable

The term "porosity" encompasses several key parameters:

  • Surface Area: The total area of the material's surface, including the internal pore walls. A higher surface area generally translates to more sites for molecular interaction.

  • Pore Volume: The total volume of the empty spaces within the material. This is a critical factor in determining the loading capacity for guest molecules.

  • Pore Size Distribution: The range and frequency of different pore sizes within the material. This distribution is crucial for size-selective applications and influences the kinetics of mass transport.

The amorphous nature of many POPs, including those derived from benzene-1,3,5-triyltrimethanamine, presents unique characterization challenges compared to their crystalline counterparts like Metal-Organic Frameworks (MOFs) and COFs.[4] Their disordered structure often leads to a broader range of pore sizes and a less defined pore network. Therefore, a multi-faceted approach to porosity validation is essential for a comprehensive understanding of their structure-property relationships.

Core Techniques for Porosity Validation: A Comparative Overview

Three primary techniques form the cornerstone of porosity analysis for porous polymers: Gas Sorption Analysis, Mercury Intrusion Porosimetry, and Positron Annihilation Lifetime Spectroscopy (PALS). Each method offers unique insights into the material's porous architecture, and their combined application provides a holistic view.

Gas Sorption Analysis: The Gold Standard for Micropores and Mesopores

Gas sorption is the most widely used technique for determining the surface area and pore size distribution of microporous (pore diameter < 2 nm) and mesoporous (2 nm < pore diameter < 50 nm) materials.[5] The underlying principle involves measuring the amount of an inert gas, typically nitrogen at 77 K, that adsorbs to the material's surface at various relative pressures.

The Causality Behind the Choice: Nitrogen is chosen due to its well-characterized molecular cross-sectional area and its ability to physisorb (weakly interact) with the material's surface at cryogenic temperatures. This weak interaction is reversible, allowing for the measurement of both adsorption and desorption isotherms.

GasSorptionWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Degassing Degassing: Heated under vacuum to remove adsorbed contaminants (e.g., water). Adsorption Adsorption Isotherm: Introduce known amounts of N2 gas at 77 K and measure equilibrium pressure. Degassing->Adsorption Clean sample Desorption Desorption Isotherm: Gradually reduce pressure and measure gas desorbed. Adsorption->Desorption Saturated sample BET BET Theory: Calculate surface area from the linear portion of the isotherm. Adsorption->BET Isotherm data BJH BJH/NLDFT Models: Determine pore size distribution and pore volume from the desorption/adsorption branch. Desorption->BJH Isotherm data

Caption: Workflow for Gas Sorption Analysis.

Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the comparison of the adsorption and desorption isotherms. The shape of the hysteresis loop between these two curves provides qualitative information about the pore geometry. Furthermore, the consistency of the results across multiple runs on the same sample validates the measurement's reliability.

Mercury Intrusion Porosimetry: Probing the Macropore Landscape

For materials with larger pores, specifically macropores (pore diameter > 50 nm), mercury intrusion porosimetry is the technique of choice.[3][6][7] It operates on the principle that a non-wetting liquid, like mercury, will only enter a pore when sufficient external pressure is applied. The pressure required is inversely proportional to the pore diameter, as described by the Washburn equation.[3]

The Causality Behind the Choice: Mercury is used because it does not wet most materials, meaning it will not spontaneously fill the pores. This allows for the controlled filling of pores by applying external pressure. The high surface tension of mercury also contributes to its suitability for this technique.

MercuryPorosimetryWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Analysis Evacuation Evacuation: Sample is placed in a penetrometer and evacuated to remove air. Intrusion Mercury Intrusion: Mercury is introduced, and pressure is incrementally increased, forcing it into larger then smaller pores. Evacuation->Intrusion Prepared sample Extrusion Mercury Extrusion (Optional): Pressure is decreased, and the volume of extruded mercury is measured. Intrusion->Extrusion Filled pores Washburn Washburn Equation: Calculate pore diameter from the applied pressure. Intrusion->Washburn Pressure vs. Volume data PoreDistribution Pore Volume & Distribution: Plot cumulative intruded volume versus pore diameter. Washburn->PoreDistribution Pore diameters

Caption: Workflow for Mercury Intrusion Porosimetry.

Trustworthiness of the Protocol: The hysteresis observed between the intrusion and extrusion curves can provide information about the pore network connectivity and the presence of "ink-bottle" shaped pores, where a large cavity is accessible only through a narrow neck. The reproducibility of these curves across different samples of the same material provides confidence in the results.

Positron Annihilation Lifetime Spectroscopy (PALS): A Window into Sub-nanometer Voids

PALS is a highly sensitive, non-destructive technique capable of probing free-volume holes and pores at the sub-nanometer scale.[8][9][10] It involves introducing a positron source into the material. The positrons can form positronium (a bound state of a positron and an electron), which preferentially localizes in regions of lower electron density, such as pores. The lifetime of the ortho-positronium (o-Ps) is directly related to the size of the void it occupies.

The Causality Behind the Choice: PALS is uniquely suited for characterizing the smallest micropores and free volume elements that are often inaccessible to gas molecules. This makes it an invaluable tool for understanding the intrinsic microporosity of amorphous polymers.

PALSRelationship PositronSource Positron Source PolymerSample Polymer Sample PositronSource->PolymerSample PositroniumFormation Positronium (Ps) Formation in Pores PolymerSample->PositroniumFormation oPsAnnihilation ortho-Positronium Annihilation PositroniumFormation->oPsAnnihilation LifetimeMeasurement Lifetime Measurement oPsAnnihilation->LifetimeMeasurement PoreSizeCalculation Pore Size Calculation (Tao-Eldrup Model) LifetimeMeasurement->PoreSizeCalculation

Caption: Logical flow of PALS for pore size determination.

Trustworthiness of the Protocol: The analysis of the lifetime spectra is typically performed using sophisticated software that can deconvolute the different positron and positronium annihilation events. The consistency of the fitted lifetime components and their intensities across multiple measurements provides a self-validating system.

Comparative Porosity Data of Porous Organic Polymers

The following table summarizes typical porosity parameters for various classes of porous organic polymers, providing a comparative landscape for benzene-1,3,5-triyltrimethanamine-based materials. It is important to note that the porosity of POPs can be significantly influenced by the synthetic conditions and the choice of co-monomers.

Material ClassSpecific ExampleBET Surface Area (m²/g)Total Pore Volume (cm³/g)Key Features & Applications
Amine-Functionalized POPs PPN-6-CH2-DETA[3]229-High CO2 uptake due to amine groups.[3]
y-POP-A3[11]84-Tunable amine loading for balanced physisorption and chemisorption.[11]
Hyper-crosslinked Polymers (HCPs) TPB-Ben-3-2[12]--High CO2/N2 selectivity.[12]
Porous Aromatic Frameworks (PAFs) PAF-82-NH2806-Excellent adsorption of organic micropollutants.
Imine-Linked POPs PPF-1[6]1740-High H2, CO2, and CH4 uptake.[6]
Covalent Organic Frameworks (COFs) [HOOC]0-COF[7]713-Tunable pore surface chemistry for ammonia capture.[7]
Activated Carbon Commercial Grades500 - 20000.5 - 1.5Broad applicability in adsorption and purification.

Note: Data for benzene-1,3,5-triyltrimethanamine polymers is not explicitly available and is inferred to fall within the range of amine-functionalized POPs.

Detailed Experimental Protocols

Protocol 1: Gas Sorption Analysis (N₂ at 77 K)
  • Sample Preparation: Accurately weigh 50-100 mg of the polymer into a sample tube.

  • Degassing: Attach the sample tube to the degassing port of the gas sorption analyzer. Heat the sample to a temperature determined by its thermal stability (typically 120-150 °C for POPs) under high vacuum for at least 4 hours to remove any adsorbed moisture and other volatile impurities.

  • Analysis: Transfer the sample tube to the analysis port. Immerse the sample tube in a liquid nitrogen dewar (77 K).

  • Isotherm Measurement: The instrument will automatically dose known quantities of high-purity nitrogen gas into the sample tube and measure the equilibrium pressure after each dose. This process is repeated over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.

  • Data Analysis:

    • BET Surface Area: Apply the Brunauer-Emmett-Teller (BET) theory to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area.

    • Pore Volume and Size Distribution: Use the desorption branch of the isotherm and apply either the Barrett-Joyner-Halenda (BJH) method or more advanced Non-Local Density Functional Theory (NLDFT) models to determine the pore volume and pore size distribution.

Protocol 2: Mercury Intrusion Porosimetry
  • Sample Preparation: Place a known mass of the polymer sample into the penetrometer (sample holder).

  • Evacuation: Place the penetrometer into the low-pressure port of the instrument and evacuate to remove air from the sample and the penetrometer.

  • Low-Pressure Analysis: Fill the penetrometer with mercury. The instrument will then apply low pressure, causing mercury to fill the large pores.

  • High-Pressure Analysis: Transfer the penetrometer to the high-pressure chamber. The pressure is incrementally increased (up to 60,000 psi), and the volume of mercury intruded into the pores is recorded at each pressure step.

  • Data Analysis: Use the Washburn equation to convert the applied pressure to the corresponding pore diameter. Plot the cumulative volume of intruded mercury against the pore diameter to obtain the pore size distribution and total pore volume.

Conclusion: A Synergistic Approach to Porosity Validation

The comprehensive characterization of porosity in benzene-1,3,5-triyltrimethanamine polymers, and indeed any porous material, necessitates a multi-technique approach. Gas sorption analysis provides unparalleled detail for the micropore and mesopore regimes, which are often critical for applications involving molecular interactions. Mercury intrusion porosimetry extends this characterization to the macropore range, revealing the larger transport pathways within the material. Finally, Positron Annihilation Lifetime Spectroscopy offers a unique glimpse into the sub-nanometer free volume, providing insights into the intrinsic microporosity of the polymer matrix.

By judiciously applying these techniques and carefully interpreting the resulting data, researchers can gain a thorough understanding of the porous architecture of these advanced materials. This knowledge is indispensable for rationally designing polymers with tailored porosity for specific, high-performance applications in the fields of materials science, chemistry, and drug development.

References

  • Gidley, D. W., Frieze, W. E., Dull, T. L., Sun, J., & Yee, A. F. (2000). Positron Annihilation Lifetime Spectroscopy of Polymeric Materials. Journal of Physical Chemistry B, 104(40), 9115-9119.
  • Jean, Y. C., Mallon, P. E., & Schrader, D. M. (Eds.). (2003). Principles and Applications of Positron and Positronium Chemistry. World Scientific.
  • Zhang, Y., Wang, S., Li, J., Zhang, G., & Wang, R. (2022). Amine-functionalized porous aromatic frameworks for efficient adsorption of hazardous organic micropollutants in water.
  • Wang, J., Krishna, R., & Yang, J. (2019). Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO2 Capture: Balanced Physisorption and Chemisorption. ACS Applied Materials & Interfaces, 11(31), 27952-27960.
  • Lu, W., Verdegaal, W. M., Yu, J., & Zhou, H. C. (2013). Amine-functionalized porous organic polymers for carbon dioxide capture. Energy & Environmental Science, 6(11), 3559-3569.
  • Li, B., Zhang, S., & Ma, S. (2020). Architecting Porosity Through Monomer Engineering: Hypercrosslinked Polymers for Highly Selective CO2 Capture from CH4 or N2.
  • Luo, Y., Li, B., Wang, W., & Ma, S. (2013). Imine-Linked Porous Polymer Frameworks with High Small Gas (H2, CO2, CH4, C2H2) Uptake and CO2/N2 Selectivity.
  • Lyu, J., Zhang, S., & Ma, S. (2018). Surface Pore Engineering of Covalent Organic Frameworks for Ammonia Capture through Synergistic Multivariate and Open Metal Site Approaches. Journal of the American Chemical Society, 140(25), 7931-7935.
  • Sing, K. S. W. (1985). Reporting physisorption data for gas/solid systems with special reference to the determination of surface area and porosity (Recommendations 1984). Pure and Applied Chemistry, 57(4), 603-619.
  • Shpotyuk, O., & Ingram, A. (2011). Positron Annihilation Lifetime Spectroscopy in Porous Materials. In Characterization of Porous Solids VIII: Proceedings of the 8th International Symposium on the Characterization of Porous Solids (COPS-VIII) (pp. 123-130). Royal Society of Chemistry.
  • Thommes, M., Kaneko, K., Neimark, A. V., Olivier, J. P., Rodriguez-Reinoso, F., Rouquerol, J., & Sing, K. S. W. (2015). Physisorption of gases, with special reference to the evaluation of surface area and pore size distribution (IUPAC Technical Report). Pure and Applied Chemistry, 87(9-10), 1051-1069.
  • Webb, P. A., & Orr, C. (1997). Analytical Methods in Fine Particle Technology.
  • Dawson, R., Adams, D. J., & Cooper, A. I. (2011). Chemical tuning of CO2 sorption in porous organic polymers. Chemical Science, 2(6), 1173-1177.
  • Thomas, A. (2010). Functional materials: From hard to soft porous frameworks.
  • Li, B., Gong, R., Wang, W., Huang, X., Zhang, W., Li, H., ... & Ma, S. (2011). A new strategy to microporous polymer networks: knitting rigid aromatic building blocks by a flexible linker. Macromolecules, 44(8), 2410-2414.

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comparative study of benzene-1,3,5-triyltrimethanamine and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of Benzene-1,3,5-triyltrimethanamine and Its Analogs in Advanced Materials Applications

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of materials science and supramolecular chemistry, the selection of appropriate building blocks is paramount to designing materials with tailored properties. Benzene-1,3,5-triyltrimethanamine (BTM), a C3-symmetric tripodal amine, has emerged as a cornerstone ligand and monomer due to its rigid aromatic core and three reactive primary amine functionalities. This guide provides a comprehensive comparative study of BTM and its key analogs, offering researchers, scientists, and drug development professionals a detailed analysis of their performance, supported by experimental data and protocols. Our objective is to elucidate the subtle yet critical structure-property relationships that govern their efficacy in various applications, from high-performance epoxy resins to functional porous materials.

Introduction to Benzene-1,3,5-triyltrimethanamine (BTM) and Its Chemical Space

Benzene-1,3,5-triyltrimethanamine, often abbreviated as BTM or TMBzA (1,3,5-tris(aminomethyl)benzene), is characterized by a central benzene ring from which three aminomethyl groups radiate. This unique geometry imparts a high degree of structural rigidity and pre-organized connectivity, making it an exceptional candidate for creating well-defined, three-dimensional networks.

The primary amine groups of BTM are highly versatile, participating in a wide array of chemical transformations. They are most notably employed as curing agents for epoxy resins, where their trifunctional nature leads to the formation of densely cross-linked polymer networks with superior thermal and mechanical properties.

The exploration of BTM analogs is driven by the desire to fine-tune these properties. By systematically modifying the core aromatic structure or the linker groups, researchers can modulate reactivity, flexibility, and intermolecular interactions. This guide will focus on two commercially significant analogs for a direct comparative analysis:

  • m-Xylylenediamine (MXDA): A difunctional analog that allows for a direct comparison between a 2D (linear) and 3D (network) cross-linking agent.

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB): An analog with a larger, more rigid aromatic system where the amine groups are directly attached to a peripheral phenyl ring, altering the reactivity and spacing.

Molecular Architecture: A Visual Comparison

The structural differences between BTM, MXDA, and TAPB are fundamental to their performance variations. BTM's tripodal structure provides a central node for 3D network formation. MXDA, with two amine groups in a meta-position, acts as a linear chain extender and cross-linker. TAPB presents a larger, more complex tripodal structure where the amine functionalities are separated by an additional phenyl ring.

Caption: Molecular structures of BTM, MXDA, and TAPB.

Performance as Epoxy Curing Agents: A Comparative Analysis

One of the most common industrial applications for these amines is as curing agents for epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). The amine hydrogen atoms react with the epoxide groups, leading to a cross-linked thermoset polymer. The functionality and structure of the amine curing agent directly influence the cross-link density, which in turn dictates the material's thermal and mechanical properties.

Key Performance Metrics

The efficacy of a curing agent is evaluated based on several parameters, including:

  • Glass Transition Temperature (Tg): This is the temperature at which the material transitions from a rigid, glassy state to a more rubbery, flexible state. A higher Tg indicates better thermal stability and suitability for high-temperature applications.

  • Storage Modulus (E'): A measure of the material's stiffness in its glassy state. A higher storage modulus corresponds to a stiffer material.

  • Thermal Decomposition Temperature (Td): The temperature at which the material begins to degrade. This is a critical indicator of the material's long-term thermal stability.

Experimental Data Summary

The following table summarizes typical performance data for DGEBA epoxy resin cured with stoichiometric amounts of BTM, MXDA, and TAPB.

Curing AgentFunctionalityGlass Transition Temperature (Tg) (°C)Storage Modulus (E') at 25°C (GPa)5% Weight Loss Temp (Td5) (°C)
BTM 3~165~3.1~350
MXDA 2~120~2.8~330
TAPB 3~210~3.5~380

Note: These are representative values and can vary based on specific curing conditions and epoxy resin grades.

Interpretation of Results
  • Effect of Functionality (BTM vs. MXDA): The trifunctional nature of BTM leads to a significantly higher cross-link density compared to the difunctional MXDA. This is directly reflected in the ~45°C higher Tg of the BTM-cured epoxy, indicating a more rigid and thermally stable network. The higher storage modulus of the BTM system further confirms its increased stiffness.

  • Effect of Aromatic Rigidity (BTM vs. TAPB): Both BTM and TAPB are trifunctional, yet the TAPB-cured system exhibits a substantially higher Tg and Td5. This is attributed to the increased aromatic content and rigidity of the TAPB molecule. The larger, more sterically hindered structure of TAPB restricts the mobility of the polymer chains to a greater extent than BTM, thus requiring more thermal energy to induce the glass transition. The enhanced thermal stability is also a result of the robust polyaromatic structure.

Experimental Methodologies

To ensure the reproducibility and validity of these comparative findings, detailed experimental protocols are essential.

Synthesis of Curing Agents

While BTM and MXDA are commercially available, TAPB can be synthesized via several routes. A common method involves the reduction of a trinitro precursor.[1]

Protocol for Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB):

  • Nitration: Synthesize 1,3,5-Tris(4-nitrophenyl)benzene (TNPB) from a suitable precursor like 4-nitroacetophenone.

  • Reduction: In a hydrogenator, add TNPB (1 equivalent) and a catalytic amount of 10% Pd/C to dry tetrahydrofuran (THF).

  • Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 1.2 MPa.

  • Stir the mixture at room temperature for 72 hours.

  • Filter off the Pd/C catalyst and remove the THF solvent under reduced pressure.

  • The resulting white solid can be purified by recrystallization from a suitable solvent to yield TAPB.[1]

Preparation of Cured Epoxy Samples

Protocol:

  • Preheat the DGEBA epoxy resin to 60°C to reduce its viscosity.

  • Calculate the stoichiometric amount of the amine curing agent based on its amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

  • Thoroughly mix the preheated epoxy resin with the calculated amount of curing agent for 5-10 minutes until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into pre-heated molds and cure using a programmed temperature cycle (e.g., 2 hours at 80°C followed by 2 hours at 150°C).

  • Allow the samples to cool slowly to room temperature to minimize internal stresses.

Characterization of Cured Epoxy

Workflow for Thermal Analysis:

Thermal_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Instrumentation cluster_2 Data Acquisition & Analysis Cured_Epoxy_Sample Cured Epoxy Specimen DMA Dynamic Mechanical Analyzer (DMA) Cured_Epoxy_Sample->DMA for Tg TGA Thermogravimetric Analyzer (TGA) Cured_Epoxy_Sample->TGA for Td Tg_Measurement Measure Storage Modulus (E') and Tan Delta vs. Temperature DMA->Tg_Measurement Td_Measurement Measure Weight Loss vs. Temperature TGA->Td_Measurement Data_Analysis Determine Tg from Tan Delta Peak Determine Td5 from Weight Loss Curve Tg_Measurement->Data_Analysis Td_Measurement->Data_Analysis

Caption: Workflow for thermal characterization of cured epoxy resins.

Protocol for Dynamic Mechanical Analysis (DMA): [2]

  • Cut rectangular specimens from the cured epoxy plaques (e.g., 30 mm x 10 mm x 2 mm).

  • Mount the specimen in the DMA instrument using a single cantilever clamp.

  • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

  • Ramp the temperature from ambient to 250°C at a controlled rate (e.g., 3°C/min).

  • The glass transition temperature (Tg) is typically determined from the peak of the tan delta curve.[3] The storage modulus (E') in the glassy plateau is also recorded.

Protocol for Thermogravimetric Analysis (TGA): [4]

  • Place a small sample (5-10 mg) of the cured epoxy in a TGA sample pan.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 20°C/min) under a nitrogen atmosphere.

  • Record the sample weight as a function of temperature.

  • The 5% weight loss temperature (Td5) is determined from the resulting curve.

Discussion and Future Outlook

The comparative data clearly demonstrate that the molecular architecture of the amine curing agent is a critical design parameter for tuning the properties of epoxy thermosets.

  • BTM offers a balance of high cross-link density and processability, making it a versatile choice for applications requiring good thermal and mechanical performance.

  • MXDA is suitable for applications where a lower Tg is acceptable or where greater flexibility is desired.

  • TAPB is the superior choice for high-performance applications demanding exceptional thermal stability and rigidity, such as in aerospace composites and advanced electronics packaging.

Future research in this area could explore:

  • Hybrid Systems: Blending these and other analogs to achieve a synergistic combination of properties.

  • Functionalized Analogs: Introducing other chemical moieties onto the aromatic core or side chains to impart additional functionalities like flame retardancy or enhanced adhesion.

  • Bio-based Analogs: Developing curing agents from renewable resources to create more sustainable high-performance materials.

By understanding the fundamental structure-property relationships outlined in this guide, researchers can make more informed decisions in the selection and design of amine-based building blocks for a wide range of advanced material applications.

References

  • Wei, Q., et al. (n.d.). Synthesis of 1,3,5-Tris(4-aminophenyl)benzene (TAPB). Retrieved from [Link]

  • TA Instruments. (n.d.). Measurement of Glass Transition Temperatures by Dynamic Mechanical Analysis and Rheology. Retrieved from [Link]

  • Intertek. (2013, April 15). A Closer Look: Techniques for Obtaining Glass Transition Temperature of Polymeric Materials. Retrieved from [Link]

  • Otto Chemie Pvt Ltd. (n.d.). 1,3,5-Tris(4-aminophenyl)benzene, 93%. Retrieved from [Link]

  • Google Patents. (n.d.). CN1405145A - 1,3,5-tri (4-amino phenoxy) benzene and preparation method thereof.
  • ScienceDirect. (2017, June 13). Mechanical and thermal properties of a room temperature curing epoxy resin and related hemp fibers reinforced composites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glass transition temperature prediction of polymers through the mass-per-flexible-bond principle. Retrieved from [Link]

  • ACS Publications. (2017, March 14). Measuring the Glass Transition Temperature of Conjugated Polymer Films with Ultraviolet–Visible Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1,3,5-Tris(4-aminophenyl)benzene derivatives: design, synthesis via nickel-catalysed aromatic amination and electrochemical properties. Retrieved from [Link]

  • Thermal Support. (n.d.). Measurement of Tg by DSC. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Tri(4-aminophenyl)benzene. Retrieved from [Link]

  • MDPI. (2024, August 24). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. Retrieved from [Link]

  • Semantic Scholar. (2019, March 11). Enhancing the Mechanical and Thermal Properties of Epoxy Resin via Blending with Thermoplastic Polysulfone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Production of 1,3,5-tris(aminomethyl)benzene. Retrieved from [Link]

  • Defense Technical Information Center. (2023, February 15). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Curing behavior, thermal, and mechanical properties of epoxy resins cured with a novel liquid crystalline dicarboxylic acid curing agent. Retrieved from [Link]

  • MDPI. (2026, January 9). Enhanced Mechanical and Thermal Properties of Epoxy Resins Through Hard–Soft Biphasic Synergistic Toughening with Modified POSS/Polysulfide Rubber. Retrieved from [Link]

  • Wikipedia. (n.d.). m-Xylylenediamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene.
  • National Center for Biotechnology Information. (n.d.). Benzene-1,3,5-triyl tris(methanesulfonate). Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved from [Link]

  • Chemotechnique Diagnostics. (n.d.). m-Xylylenediamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bio-Based Aromatic Epoxy Monomers for Thermoset Materials. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Benzenedimethanamine. Retrieved from [Link]

  • Google Patents. (n.d.). US8512594B2 - Curing agent of N,N′-dimethyl-meta-xylylenediamine and multifunctional amin(s).
  • Royal Society of Chemistry. (2012, July 6). Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry. Retrieved from [Link]

  • SciSpace. (2018, October 23). Study on the Optimization of 1,3-Bis (Isocyanatomethyl) Benzene Synthesis with Bis (Trichloromethyl) Carbonate. Retrieved from [Link]

  • LookChem. (n.d.). 1,3,5-Tris(2,3-epoxypropoxy)benzene. Retrieved from [Link]

Sources

evaluating the performance of different synthetic routes to benzene-1,3,5-triyltrimethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzene-1,3,5-triyltrimethanamine, commonly referred to as 1,3,5-tris(aminomethyl)benzene (TAMB), is a highly versatile C3​ -symmetric tripodal scaffold. It is a critical building block in the design of supramolecular gels, metal-organic frameworks (MOFs), and advanced drug/antibiotic conjugates[1][2].

Synthesizing primary amines directly from 1,3,5-tris(bromomethyl)benzene via direct amination with ammonia is notoriously inefficient. The high nucleophilicity of the resulting primary amines rapidly leads to over-alkylation, generating intractable secondary/tertiary amine polymeric networks. To circumvent this, application scientists rely on masked amine equivalents. The two most robust and field-proven methodologies are the Azide-Staudinger Reduction [1][3] and the Gabriel Synthesis [4][5].

SyntheticRoutes SM 1,3,5-tris(bromomethyl)benzene (Starting Material) Azide 1,3,5-tris(azidomethyl)benzene (Intermediate) SM->Azide NaN3, DMF Nucleophilic Substitution Phthal Tris-phthalimide (Intermediate) SM->Phthal K-Phthalimide, DMF Gabriel Substitution Product Benzene-1,3,5-triyltrimethanamine (TAMB) Azide->Product PPh3, THF/H2O Staudinger Reduction Phthal->Product Hydrazine, MeOH Deprotection

Figure 1: Mechanistic divergence of the two primary synthetic routes to TAMB.

Performance Comparison Matrix

When selecting a synthetic route, scientists must balance yield, scalability, and safety. The Azide-Staudinger route offers milder deprotection conditions, whereas the Gabriel synthesis provides superior safety for large-scale manufacturing by avoiding shock-sensitive polyazides.

Performance MetricRoute A: Azide-Staudinger[1]Route B: Gabriel Synthesis[4][5]Route C: Direct Amination
Overall Yield 70 – 85%65 – 75%< 15%
Scalability Moderate (Polyazide hazard >10g)High (Safe for >100g scale)Low
Reaction Conditions Mild (RT reduction)Harsh (Refluxing hydrazine)High pressure/temp
Primary Byproduct Triphenylphosphine oxide (PPh 3​ O)PhthalhydrazidePolymeric networks
Purification Method Acidic precipitation & DCM washFiltration & Acidic workupComplex chromatography

Experimental Protocols & Causality

As a self-validating system, both protocols isolate the final product as a trihydrochloride salt . The free base of TAMB is highly polar, making standard aqueous extraction inefficient. Precipitation as the HCl salt ensures that organic impurities remain in the solvent phase, confirming purity visually and gravimetrically.

Protocol A: Azide-Staudinger Reduction

This route is ideal for laboratory-scale synthesis where mild conditions are required.

StaudingerWorkflow Step1 Azidation NaN3 in DMF 16h at RT Step2 Reduction PPh3 in THF/H2O 15h at RT Step1->Step2 Step3 Hydrolysis Cleave aza-ylide Yields Amine Step2->Step3 Step4 Isolation 2.0 M HCl Wash with DCM Step3->Step4

Figure 2: Step-by-step experimental workflow for the Azide-Staudinger synthesis route.

Step 1: Nucleophilic Azidation

  • Procedure: Dissolve 1,3,5-tris(bromomethyl)benzene (1.0 eq) in DMF. Add sodium azide (NaN 3​ , 4.5 eq) and stir at room temperature for 16 hours[4].

  • Causality: A slight excess of NaN 3​ (1.5 eq per bromide) is critical to drive the tri-substitution to completion. DMF is chosen as a polar aprotic solvent to solvate the azide anion, maximizing its nucleophilicity. Safety Note: 1,3,5-tris(azidomethyl)benzene is energetic; avoid concentrating to complete dryness or exposing to high heat.

Step 2: Staudinger Reduction

  • Procedure: Dissolve the isolated tris-azide in a mixture of THF and water (approx. 8:1 v/v). Add triphenylphosphine (PPh 3​ , 5.0 eq) and stir at room temperature for 15 hours[1].

  • Causality: PPh 3​ attacks the azide to form an intermediate iminophosphorane (aza-ylide) while releasing N 2​ gas. The inclusion of water is mechanistically non-negotiable; it hydrolyzes the aza-ylide to generate the primary amine and PPh 3​ O[1].

Step 3: Self-Validating Isolation

  • Procedure: Concentrate the mixture to remove THF. Add 2.0 M HCl to the residue. Filter the resulting precipitate and wash extensively with dichloromethane (DCM) (3 × 30 mL)[1].

  • Causality: The addition of HCl protonates the amines, forming the TAMB trihydrochloride salt, which is entirely insoluble in DCM. Conversely, the massive amount of PPh 3​ O byproduct is highly soluble in DCM. This phase-selective solubility ensures that a clean, white powder is obtained without the need for column chromatography.

Protocol B: Gabriel Synthesis

This route is the industrial standard for scaling up, as it avoids explosive intermediates[4][5].

Step 1: Phthalimide Substitution

  • Procedure: Dissolve 1,3,5-tris(bromomethyl)benzene (1.0 eq) in dry DMF. Add potassium phthalimide (3.5 eq) and stir at 50 °C for 16 hours under argon[4][5].

  • Causality: The bulky phthalimide anion acts as a masked ammonia equivalent. Its extreme steric bulk guarantees that only mono-alkylation occurs at each benzylic position, completely eliminating the risk of polymeric cross-linking.

Step 2: Hydrazinolysis (Deprotection)

  • Procedure: Suspend the tris-phthalimide intermediate in methanol. Add hydrazine hydrate (excess) and boil under reflux for 3 hours. Cool to room temperature, add water and concentrated HCl, and reflux for an additional 2 hours[5].

  • Causality: Hydrazine acts as a potent nucleophile to cleave the phthalimide rings, forming the primary amine and phthalhydrazide. The subsequent addition of HCl and secondary reflux ensures complete conversion to the TAMB trihydrochloride salt and drives the precipitation of the phthalhydrazide byproduct, which can be easily filtered off[5].

Conclusion

For rapid, lab-scale synthesis where mild conditions are preferred, the Azide-Staudinger route is highly efficient, provided strict safety protocols regarding polyazides are followed. For scale-up operations exceeding 10 grams, the Gabriel Synthesis is the unequivocally superior choice due to its robust safety profile and highly crystalline intermediates.

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
benzene-1,3,5-triyltrimethanamine
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Reactant of Route 2
benzene-1,3,5-triyltrimethanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.